Tetrahydrofurfuryl salicylate
Description
Structure
3D Structure
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDLMXQTZJPTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043224 | |
| Record name | Tetrahydrofurfuryl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-35-8 | |
| Record name | (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrahydrofurfuryl salicylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2217-35-8 | |
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| Record name | Tetrahydrofurfuryl salicylate | |
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| Record name | Tetrahydrofurfuryl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.011 | |
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| Record name | TETRAHYDROFURFURYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KUH7HZ54V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tetrahydrofurfuryl Salicylate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Tetrahydrofurfuryl Salicylate (B1505791). The information is intended to support research, development, and quality control activities involving this compound.
Core Chemical and Physical Properties
Tetrahydrofurfuryl salicylate, also known as Thurfyl Salicylate, is the ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol.[1][2] It is primarily used in topical preparations as a rubefacient to treat musculoskeletal and soft-tissue pain.[2] The compound's physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₄ | [1][2][3] |
| Molecular Weight | 222.24 g/mol | [1][3][4][5] |
| Exact Mass | 222.0892 g/mol | [1][2] |
| CAS Number | 2217-35-8 | [1][2][3] |
| IUPAC Name | oxolan-2-ylmethyl 2-hydroxybenzoate | [1][5] |
| Synonyms | Thurfyl salicylate, (tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate | [1][2][5] |
| Appearance | Solid powder | [2] |
| Boiling Point | 334.00 to 335.00 °C (at 760.00 mm Hg, estimated) | [4] |
| Flash Point | 260.00 °F (126.40 °C, estimated) | [4] |
| logP (o/w) | 2.600 (estimated) | [4] |
| Water Solubility | 272.7 mg/L at 25 °C (estimated) | [4] |
| Elemental Analysis | C: 64.85%, H: 6.35%, O: 28.80% | [2] |
Chemical Structure and Identification
The structure of this compound consists of a salicylic acid moiety ester-linked to a tetrahydrofurfuryl group.
Caption: Chemical structure of this compound.
Key Identifiers:
-
InChI: InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2[2][5]
Experimental Protocols
Synthesis via Fischer Esterification (General Protocol)
While a specific, detailed protocol for this compound was not found in the provided search results, its synthesis can be achieved via Fischer-Speier esterification. This general methodology is adapted from protocols for similar esters, such as methyl salicylate.[7][8] The reaction involves treating salicylic acid with tetrahydrofurfuryl alcohol in the presence of a strong acid catalyst.
Materials:
-
Salicylic Acid
-
Tetrahydrofurfuryl alcohol (in excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate or Sodium Carbonate solution (for neutralization)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Organic solvent (e.g., dichloromethane (B109758) or diethyl ether for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve salicylic acid in an excess of tetrahydrofurfuryl alcohol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5-6 hours) to drive the equilibrium towards the ester product.[8] The temperature is typically maintained around 90-100 °C.[8]
-
Work-up & Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. If an extraction solvent is used, add it now. Wash the organic layer sequentially with water and then with a sodium bicarbonate or sodium carbonate solution to neutralize the acidic catalyst.[8] Continue washing until the aqueous layer is neutral or slightly basic.
-
Final Wash & Drying: Perform a final wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent and excess alcohol under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.
Analytical Quantification by Gas Chromatography (GC-FID)
This method is adapted from a validated protocol for the determination of methyl salicylate in cosmetic products and is applicable for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).
-
Column: DB-624 capillary column (30 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent.
-
Ultrasonicator
Reagents:
-
Methanol (B129727), HPLC grade
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Create a series of working standard solutions (e.g., 1-50 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh approximately 1 g of the homogenous sample into a 20-mL volumetric flask. Add 15 mL of methanol and ultrasonicate for 20 minutes. Dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter to obtain the final sample solution.
-
GC Analysis:
-
Injection: Inject 1 µL of the standard and sample solutions into the GC.
-
GC Operating Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Carrier Gas: Nitrogen at 5 mL/min
-
Oven Temperature Program: Initial 100°C for 1 min, ramp at 5°C/min to 180°C, hold for 3 min.
-
FID Gases: Hydrogen at 30 mL/min; Air at 300 mL/min.
-
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration in the sample by comparing the peak area with a calibration curve generated from the standard solutions.
Caption: Workflow for the quantification of this compound.
Mechanism of Action
This compound belongs to the counter-irritant class of topical analgesics.[9] Its therapeutic effect is primarily derived from the salicylate moiety.
When applied topically, the compound penetrates the skin and is metabolized into salicylic acid.[10] The proposed mechanism of action is multifaceted:
-
Counter-Irritation: It induces a mild sensation of warmth or irritation on the skin. This sensation acts to distract the central nervous system from the underlying musculoskeletal pain signals.[10]
-
COX Inhibition: The active metabolite, salicylic acid, inhibits cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[10] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] By reducing prostaglandin (B15479496) production, salicylic acid helps to diminish local inflammation and alleviate pain.[10] This action is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).[10]
-
Vasodilation: Topical application can cause local vasodilation, which increases blood flow to the affected area.[10] This may contribute to the sensation of warmth and potentially aid in the removal of inflammatory mediators.
Caption: Proposed mechanism of action for topical this compound.
References
- 1. This compound | C12H14O4 | CID 98017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 2217-35-8 [thegoodscentscompany.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 2217-35-8(this compound) | Kuujia.com [kuujia.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]
- 9. The pharmacology of topical analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
Synthesis of (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway for (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate, also known as tetrahydrofurfuryl salicylate (B1505791). The document details the underlying chemical principles, a comprehensive experimental protocol, and expected outcomes, tailored for professionals in the fields of chemical research and drug development.
Introduction and Synthesis Pathway
(Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol. Salicylates are a well-established class of compounds with significant therapeutic applications, primarily as anti-inflammatory and analgesic agents. The synthesis of novel salicylate esters is a key area of research for the development of new drug candidates with potentially improved efficacy, bioavailability, or safety profiles.
The principal synthesis route for (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate is the Fischer-Speier esterification . This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (salicylic acid) with an alcohol (tetrahydrofurfuryl alcohol). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and the water produced during the reaction is removed.
The overall reaction is as follows:
Salicylic Acid + Tetrahydrofurfuryl Alcohol ⇌ (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate + Water
The mechanism involves the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of tetrahydrofurfuryl alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.
Caption: Fischer-Speier esterification pathway for the synthesis of the target compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product, along with typical reaction conditions.
Table 1: Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 211 | 1.44 |
| Tetrahydrofurfuryl Alcohol | C₅H₁₀O₂ | 102.13 | 178 | 1.05 |
| (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate | C₁₂H₁₄O₄ | 222.24 | - | - |
Table 2: Proposed Reaction Parameters
| Parameter | Value |
| Molar Ratio (Salicylic Acid : Tetrahydrofurfuryl Alcohol) | 1 : 3 |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Catalyst Loading | 5 mol% (relative to salicylic acid) |
| Solvent | Toluene (B28343) |
| Reaction Temperature | 110-120 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Theoretical Yield | Based on salicylic acid as the limiting reagent |
Experimental Protocol
This section provides a detailed methodology for the synthesis of (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate.
Materials:
-
Salicylic acid
-
Tetrahydrofurfuryl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.0 eq), tetrahydrofurfuryl alcohol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Continue refluxing for 4-6 hours or until the reaction is complete (no more water is collected, and TLC shows consumption of salicylic acid).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted salicylic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate as a viscous oil or solid.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
-
¹H NMR: Expected signals include aromatic protons from the salicylate ring, a multiplet for the methine proton of the tetrahydrofuran (B95107) ring, and multiplets for the methylene (B1212753) protons of the tetrahydrofuran ring and the ester linkage.
-
¹³C NMR: Expected signals include carbons of the aromatic ring, the ester carbonyl carbon, and the carbons of the tetrahydrofuran ring.
-
FT-IR: Expected characteristic peaks include a broad O-H stretch from the phenolic hydroxyl group, C-H stretches, a C=O stretch from the ester, and C-O stretches.
Caption: Step-by-step experimental workflow for the synthesis and purification.
A Technical Guide to the Rubefacient Mechanism of Tetrahydrofurfuryl Salicylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tetrahydrofurfuryl salicylate (B1505791) (THFS) is a topical agent utilized for its rubefacient and analgesic properties in the management of musculoskeletal, joint, and soft-tissue pain. As a member of the salicylate family, its mechanism of action is understood to be multifaceted, involving a combination of neurosensory, vascular, and biochemical effects. Although direct experimental data on THFS is limited, its functional activity can be largely extrapolated from the well-documented mechanisms of other topical salicylates, particularly methyl salicylate. This technical guide synthesizes the available evidence to present a cohesive model of THFS's mechanism of action, focusing on three primary pathways: sensory neuron modulation via counter-irritation, localized vasodilation, and anti-inflammatory effects through prostaglandin (B15479496) synthesis inhibition. This document provides quantitative data from related compounds, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for research and development professionals.
Core Mechanism: Counter-Irritation and Sensory Neuron Activation
The primary analgesic effect of rubefacients like THFS is attributed to the principle of "counter-irritation." This concept is explained by the Gate Control Theory of Pain, which posits that non-painful sensory information can "close the gate" to painful stimuli. Topical application of THFS induces a mild irritation and a sensation of warmth, which activates specific sensory nerve fibers.
Upon dermal application, THFS penetrates the epidermis and is believed to interact with and activate nociceptive sensory neurons. This activation is likely mediated through Transient Receptor Potential (TRP) channels, which are crucial for sensing temperature and chemical irritants.[1][2] Studies on the related compound, methyl salicylate, have demonstrated activity at TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankryin 1) channels.[1] Activation of these channels on C-fiber nociceptors leads to a localized sensation of burning or warmth, which competes with and overrides the underlying pain signals from the injured muscle or joint. This effectively masks the perception of pain.[1][2]
Physiological Effect: Vasodilation (Rubefacient Action)
The term "rubefacient" denotes the substance's ability to cause redness (rubor) of the skin. This is a direct result of localized vasodilation, an increase in the diameter of blood vessels, primarily capillaries and arterioles in the dermis.[1] The irritation of sensory neurons by THFS is thought to trigger an axon reflex, leading to the release of vasoactive neuropeptides. This increased cutaneous blood flow contributes to the sensation of warmth and may help in the removal of local pain mediators from the affected tissue.
While specific quantitative data for THFS is not available in the reviewed literature, a study on methyl salicylate provides a clear surrogate for the expected physiological effects.
Table 1: Cutaneous Effects of Topical Methyl Salicylate vs. Placebo
| Parameter | Time Point | Methyl Salicylate (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
|---|---|---|---|
| Skin Temperature (°C) | 5 min | -3.36 | -3.90 |
| 40 min | Significantly higher than placebo | - | |
| Skin Microcirculation (%) | 5 min (Peak) | +88.7% | -17.5% |
Data summarized from a study on the short-term effects of topical methyl salicylate.[3][4]
Biochemical Effect: Anti-inflammatory Action
Beyond its neurosensory effects, THFS possesses an anti-inflammatory mechanism common to all salicylates. As an ester of salicylic (B10762653) acid, THFS is readily hydrolyzed by esterase enzymes present in the skin to yield its active metabolites: tetrahydrofurfuryl alcohol and, more importantly, salicylic acid.[1][4][5]
Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever.[6] By reducing the local synthesis of prostaglandins at the site of application, the salicylic acid derived from THFS can diminish the inflammatory response and directly reduce pain.
Quantitative Efficacy Data for Topical Salicylates
The clinical efficacy of topical rubefacients containing salicylates has been evaluated in systematic reviews. The primary outcome measure is often the Number Needed to Treat (NNT), which represents the number of patients who need to be treated for one to experience a beneficial outcome compared to a control.
Table 2: Clinical Efficacy of Salicylate-Containing Rubefacients
| Condition | Outcome Measure | NNT (95% Confidence Interval) | Evidence Quality |
|---|---|---|---|
| Acute Pain | ≥50% pain relief at ~7 days | 3.2 (2.4 to 4.9) | Very Low |
| Chronic Pain | ≥50% pain relief at ~14 days | 6.2 (4.0 to 13) | Very Low |
Data from a Cochrane review of placebo-controlled trials. The evidence is limited by the quality and size of available studies.[7][8][9]
Experimental Protocols for Evaluation
The evaluation of a topical rubefacient like THFS requires a combination of preclinical and clinical methodologies to quantify its physiological and therapeutic effects.
Preclinical/In Vitro Assessment:
-
Skin Permeation Studies: Using Franz diffusion cells with human or animal skin explants to quantify the percutaneous absorption and hydrolysis of THFS into salicylic acid. Samples from the receptor fluid are analyzed over time using High-Performance Liquid Chromatography (HPLC).[10][11]
-
Cell-Based Assays:
-
TRP Channel Activation: Utilizing cultured sensory neurons (e.g., dorsal root ganglion neurons) or cell lines expressing specific TRP channels (e.g., HEK293 cells transfected with TRPV1). Changes in intracellular calcium ([Ca²⁺]i) are measured via microfluorimetry (e.g., using Fura-2 AM) following application of THFS to assess channel activation.[12]
-
Prostaglandin Synthesis Inhibition: Using cell cultures (e.g., macrophages or fibroblasts) stimulated with an inflammatory agent (e.g., lipopolysaccharide). The concentration of prostaglandins (e.g., PGE₂) in the cell culture medium is measured by ELISA before and after treatment with THFS or its metabolite, salicylic acid.[13]
-
Clinical/In Vivo Assessment:
-
Vasodilation and Skin Temperature:
-
Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF): To non-invasively measure changes in cutaneous microvascular blood flow on the skin surface before and after application of a THFS formulation.[3]
-
Infrared Thermal Imaging: To map and quantify changes in skin surface temperature, providing a visual and quantitative measure of the warming effect.[3]
-
-
Sensory Testing:
-
Quantitative Sensory Testing (QST): To measure changes in thermal and pain detection thresholds at the application site.
-
Psychophysical Analysis: Using Likert scales for subjects to rate the intensity and quality of sensations (e.g., warmth, burning, comfort) over time.[14]
-
-
Analgesic Efficacy:
-
Randomized, Double-Blind, Placebo-Controlled Trials: The gold standard for clinical efficacy. Participants with a specific acute (e.g., muscle strain) or chronic (e.g., osteoarthritis) pain condition are randomized to receive a THFS formulation or a placebo.[7][8]
-
Pain Scores: Pain intensity is measured at baseline and at specified follow-up times (e.g., 7 days for acute, 14 days for chronic) using validated scales like the Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).
-
Conclusion
The mechanism of action of Tetrahydrofurfuryl salicylate as a rubefacient is best understood as a synergistic combination of three distinct but interconnected processes. It provides analgesia primarily through a counter-irritant effect involving the activation of sensory neurons and TRP channels, which modulates pain perception at the spinal cord level. Concurrently, it induces localized vasodilation, leading to the characteristic rubefacient effects of skin warming and redness. Finally, upon hydrolysis in the skin to salicylic acid, it exerts a direct anti-inflammatory effect by inhibiting the COX-mediated synthesis of prostaglandins. While this model is strongly supported by evidence from the broader class of topical salicylates, there is a clear need for future research focused specifically on this compound to precisely delineate its unique pharmacological profile, receptor affinities, and metabolic fate in the skin.
References
- 1. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 2. The pharmacology of topical analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term cutaneous vasodilatory and thermosensory effects of topical methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Short-term cutaneous vasodilatory and thermosensory effects of topical methyl salicylate [frontiersin.org]
- 5. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Topical rubefacients for acute and chronic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylate‐containing rubefacients for acute and chronic musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Activation and Desensitization of Sensory Neurons by Resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin synthesis and release from cultured human trabecular-meshwork cells and scleral fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbms.com [ijpbms.com]
Unraveling the Insecticidal Potential of Salicylate Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on the Bioactivity of Salicylates Against Insects
Salicylic (B10762653) acid and its derivatives have demonstrated a range of effects on various insect species, from repellency and antifeedant activity to direct toxicity and synergistic effects with conventional insecticides. The following table summarizes key quantitative findings from available studies.
| Compound | Insect Species | Bioassay Type | Observed Effect | Quantitative Data |
| Methyl Salicylate (B1505791) | Trogoderma granarium (Khapra beetle) | Contact/Fumigation | Biocidal | LT50 of 7.40 hours at a dose of 1 mg[1] |
| Salicylic Acid Derivatives | Culicoides impunctatus (Biting midge) | Artificial membrane blood-feeding | Antifeedant/Repellent | Significant inhibition of feeding[2] |
| Salicylic Acid | Cotton pests (Aphis gossypii, Bemisia tabaci, Bollworms) | Field study | Minimal direct potency, enhances insecticide efficacy | When mixed with insecticides, potency was increased[3][4] |
| Methyl Salicylate | Myzus persicae (Peach potato aphid) | Clip cage bioassay | Reduced aphid survival | Significant reduction in the number of surviving aphids on treated plants[5] |
| Salicylic Acid | Spodoptera exigua (Beet armyworm) | Injection | Immunosuppression | Suppressed the expression of antimicrobial peptide genes[6] |
Experimental Protocols
The evaluation of the insecticidal and behavioral effects of salicylates involves a variety of established experimental protocols. Below are detailed methodologies cited in the literature.
1. Contact and Fumigation Bioassays:
This method is used to assess the direct biocidal effects of a compound.
-
Target Insect: Trogoderma granarium adults.[1]
-
Procedure: A specific dose (e.g., 1 mg) of the test compound (e.g., methyl salicylate) is applied to a filter paper or directly to the insect.[1] For fumigation, the compound is allowed to volatilize in a sealed container with the insects.
-
Data Collection: Mortality is recorded at regular intervals to determine the lethal time for 50% of the population (LT50).[1]
2. Artificial Membrane Blood-Feeding Assay:
This in vitro method is employed to evaluate the repellent and antifeedant properties of compounds against biting insects.
-
Apparatus: An artificial feeding system consisting of a blood reservoir covered by a membrane (e.g., Baudruche membrane).
-
Procedure: The test compound is applied to the membrane surface. Midges are allowed to feed through the membrane.
-
Data Collection: The number of insects that feed, the amount of blood ingested, and feeding inhibition rates are recorded and compared to a control group.[2][7]
3. Aphid Performance Bioassay:
This assay measures the effect of a compound on the survival and reproduction of aphids.
-
Target Insect: Myzus persicae (peach potato aphid).[5]
-
Procedure: Plants are treated with the test compound (e.g., methyl salicylate). A set number of aphids are confined to a leaf surface using a clip cage.
-
Data Collection: The number of surviving aphids and the number of offspring produced are counted after a specific period (e.g., 48 and 96 hours).[5]
4. Insect Immune Response Assay:
This protocol investigates the effect of a compound on the insect's immune system.
-
Target Insect: Spodoptera exigua larvae.[6]
-
Procedure: The test compound (e.g., salicylic acid) is injected into the insect larvae. The larvae are then challenged with bacteria (e.g., Escherichia coli).
-
Data Collection: After a set period, tissues such as the fat body are dissected, and the expression levels of antimicrobial peptide (AMP) genes are quantified using techniques like quantitative real-time PCR (qRT-PCR).[6]
Mechanism of Action: Signaling Pathways and Logical Relationships
While a specific signaling pathway for the direct insecticidal action of Tetrahydrofurfuryl salicylate is not yet elucidated, research on salicylic acid in plant-insect interactions points towards a multi-faceted mechanism of action. Salicylic acid is a key plant hormone involved in inducing plant defense responses.[8] Furthermore, studies suggest that salicylic acid can directly impact the insect's physiology.
Proposed Mechanism of Salicylic Acid-Induced Immunosuppression in Insects
One identified mechanism involves the suppression of the insect's immune system. Salicylic acid has been shown to interfere with the immune response of phytophagous insects, potentially making them more susceptible to pathogens.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Repellent and antifeedant activity of salicylic acid and related compounds against the biting midge, Culicoides impunctatus (Diptera: Ceratopogonidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exogenous Application of Methyl Salicylate Induces Defence in Brassica against Peach Potato Aphid Myzus persicae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Salicylic Acid, a Plant Hormone, Suppresses Phytophagous Insect Immune Response by Interrupting HMG-Like DSP1 [frontiersin.org]
- 7. bioone.org [bioone.org]
- 8. benchchem.com [benchchem.com]
The Pharmacological Profile of Tetrahydrofurfuryl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl salicylate (B1505791) (THFS) is a topical analgesic agent belonging to the salicylate class of drugs. It is utilized in over-the-counter preparations as a rubefacient and counter-irritant for the symptomatic relief of musculoskeletal, joint, and soft-tissue pain. Applied topically, THFS is hydrolyzed to its active metabolite, salicylic (B10762653) acid, which exerts anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of the pharmacological profile of Tetrahydrofurfuryl salicylate, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available quantitative data and detailed experimental protocols.
Pharmacological Profile
Mechanism of Action
The primary mechanism of action of this compound involves its role as a prodrug to salicylic acid. Upon topical application, THFS penetrates the stratum corneum and is subsequently hydrolyzed by esterases present in the skin to form salicylic acid and tetrahydrofurfuryl alcohol.[1][2] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
By inhibiting COX enzymes, salicylic acid blocks the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), specifically prostaglandins like PGE2, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin (B15479496) synthesis at the site of application leads to the observed analgesic and anti-inflammatory effects.
Furthermore, this compound itself, along with other salicylates, acts as a rubefacient and counter-irritant.[3][4][5] This action is believed to involve the irritation of sensory nerve endings, leading to a sensation of warmth and an increase in cutaneous blood flow (vasodilation).[6] This counter-irritation may alter or offset the perception of pain from underlying musculoskeletal structures served by the same nerves.
Pharmacokinetics
Absorption and Distribution
This compound is formulated for topical delivery, allowing for local drug action with minimized systemic exposure. As a salicylate ester, it is expected to penetrate the skin, a process that is influenced by the formulation vehicle. While specific quantitative data for the percutaneous absorption of THFS is limited, studies on analogous salicylate esters, such as methyl salicylate, provide valuable insights.
A study using in vivo cutaneous microdialysis in human volunteers demonstrated that topically applied methyl salicylate penetrates the dermis and subcutaneous tissue, with tissue concentrations of the active metabolite, salicylate, being approximately 30-fold higher than plasma concentrations.[7] This suggests that direct tissue penetration is a significant route of delivery, rather than redistribution from the systemic circulation.
Metabolism
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily attributable to its active metabolite, salicylic acid, and its inherent properties as a rubefacient.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory activity of salicylic acid has been quantified in various in vitro assays. It is important to note that while aspirin (B1665792) (acetylsalicylic acid) is a potent irreversible inhibitor of COX, salicylic acid is a weaker, reversible inhibitor.
Rubefacient and Counter-Irritant Effects
The rubefacient action of THFS results in localized vasodilation, leading to an increase in cutaneous blood flow and a sensation of warmth. This effect is a key component of its counter-irritant properties, which contribute to pain relief. While the direct vasodilatory effects of THFS have not been extensively quantified, studies on other topical salicylates demonstrate their ability to increase skin microcirculation.
Quantitative Pharmacological Data
Due to the limited availability of specific quantitative data for this compound, the following tables include data for its active metabolite, salicylic acid, and analogous compounds where relevant.
Table 1: In Vitro Anti-inflammatory Activity of Salicylic Acid
| Parameter | Assay System | Value | Reference |
| IC50 (PGE2 release) | IL-1β-induced human A549 cells | 5 µg/mL | [9] |
| IC50 (COX-2 activity) | IL-1β-induced human A549 cells (no exogenous arachidonic acid) | Concentration-dependent inhibition | [9] |
| IC50 (COX-2 activity) | IL-1β-induced human A549 cells (30 µM exogenous arachidonic acid) | >100 µg/mL | [9] |
Table 2: Clinical Efficacy of Topical Salicylates for Musculoskeletal Pain (Systematic Review Data)
| Condition | Outcome | Number Needed to Treat (NNT) vs. Placebo (95% CI) | Reference |
| Acute Pain | Clinical Success at ~7 days | 3.2 (2.4 to 4.9) | [3][4][5] |
| Chronic Pain | Clinical Success at ~14 days | 6.2 (4.0 to 13) | [3][4][5] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the pharmacological assessment of this compound are provided below.
In Vitro COX Inhibition Assay (Colorimetric Method)
This protocol is adapted from commercially available COX inhibitor screening kits and measures the peroxidase activity of the COX enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic acid solution
-
Test compound (this compound/Salicylic acid) and known inhibitor (e.g., Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, substrate, and arachidonic acid in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and control inhibitor.
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX enzyme, and 10 µL of the test compound at various concentrations.
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed by 20 µL of arachidonic acid solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at a specified wavelength (e.g., 590 nm for TMPD) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot percent inhibition versus log concentration and determine the IC50 value using a suitable nonlinear regression model.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol describes the use of a Franz diffusion cell to assess the percutaneous absorption of a topical formulation.
Objective: To quantify the rate and extent of skin permeation of a test compound from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin membrane
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation containing this compound
-
High-performance liquid chromatography (HPLC) system for analysis
-
Water bath with magnetic stirrer
Procedure:
-
Skin Preparation: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Cell Assembly: Clamp the two compartments together and fill the receptor compartment with pre-warmed, degassed receptor solution. Place the cells in a water bath maintained at 32°C to ensure the skin surface temperature is physiological.
-
Dosing: Apply a finite dose of the test formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Analyze the concentration of the test compound and its metabolite(s) (e.g., salicylic acid) in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time. Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (tL).
Measurement of Cutaneous Blood Flow (Laser Doppler Flowmetry)
This protocol outlines the use of Laser Doppler Flowmetry to quantify changes in skin microcirculation following the application of a topical agent.
Objective: To measure the vasodilatory effect of this compound by quantifying changes in cutaneous blood flow.
Materials:
-
Laser Doppler Flowmeter with a probe
-
Test formulation containing this compound
-
Placebo formulation
-
Data acquisition system
Procedure:
-
Subject Acclimatization: Allow the subject to rest in a temperature-controlled room for at least 20-30 minutes to achieve a stable baseline skin blood flow.
-
Baseline Measurement: Secure the Laser Doppler probe to the skin area of interest (e.g., forearm) and record baseline blood flow for a stable period (e.g., 5-10 minutes).
-
Topical Application: Apply a standardized amount of the test formulation and the placebo formulation to adjacent, marked areas of the skin.
-
Post-application Measurement: Continuously record the skin blood flow from both treated areas for a predetermined duration.
-
Data Analysis: Express the blood flow data as cutaneous vascular conductance (CVC = Laser Doppler flux / mean arterial pressure) to account for changes in blood pressure. Compare the change in CVC from baseline between the test and placebo sites to determine the vasodilatory effect of the test compound.
Conclusion
This compound is a topically active analgesic that exerts its therapeutic effects through a dual mechanism: hydrolysis to the anti-inflammatory agent salicylic acid and a direct counter-irritant/rubefacient action. While quantitative pharmacological data specific to THFS is sparse in the public domain, the well-established profile of salicylic acid and other topical salicylates provides a strong basis for understanding its clinical utility. Further research focusing on the specific percutaneous absorption kinetics, cutaneous metabolism, and quantified vasodilatory effects of THFS would be beneficial for optimizing its formulation and clinical application. The experimental protocols detailed in this guide provide a framework for conducting such investigations.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Salicylate‐containing rubefacients for acute and chronic musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topical rubefacients for acute and chronic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical analgesics for acute and chronic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
CAS number 2217-35-8 physicochemical data
An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Salicylate (B1505791) (CAS Number: 2217-35-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical data for Tetrahydrofurfuryl salicylate, registered under CAS number 2217-35-8. The information is presented in a structured format to facilitate easy access and comparison for research, development, and quality control purposes.
Chemical Identity
The compound associated with CAS number 2217-35-8 is this compound. Initial searches may reveal conflicting information, erroneously linking this CAS number to other compounds. However, authoritative chemical databases confirm the identity as this compound.[1][2][3][4]
Synonyms: (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate, Thurfyl Salicylate, Salicylic (B10762653) acid, tetrahydrofurfuryl ester.[1][4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and formulation settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₄ | [1][2][3][5][6] |
| Molecular Weight | 222.24 g/mol | [1][3][5][6] |
| Appearance | Solid powder | [1] |
| Boiling Point | 334.00 to 335.00 °C (at 760 mm Hg, estimated) | [2] |
| Flash Point | 126.40 °C (Tagliabue Closed Cup, estimated) | [2] |
| logP (o/w) | 2.600 (estimated) | [2] |
| Water Solubility | 272.7 mg/L at 25 °C (estimated) | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 55.8 Ų | [1][3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation of data. Below are representative protocols for the synthesis of a salicylate ester and the determination of its boiling point and solubility.
Synthesis of a Salicylate Ester (Fischer Esterification)
This protocol describes a general method for the synthesis of a salicylate ester, analogous to the production of this compound, through Fischer esterification.
Materials:
-
Salicylic acid
-
Tetrahydrofurfuryl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beaker
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve salicylic acid in an excess of tetrahydrofurfuryl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically carried out for several hours to reach equilibrium.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add dichloromethane to extract the ester and wash the organic layer with water.
-
Neutralize any remaining acid by washing the organic layer with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer again with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or chromatography.
Determination of Boiling Point
The boiling point is a critical physical constant for the characterization of a liquid.
Apparatus:
-
Thiele tube or other suitable heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Sample of this compound
Procedure:
-
Place a small amount of the purified this compound into the small test tube.
-
Invert the capillary tube (sealed end up) and place it in the test tube with the sample.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Water Solubility
This protocol provides a general method to determine the solubility of an organic compound in water.
Materials:
-
This compound
-
Distilled water
-
Small test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Accurately weigh a small amount of this compound and place it in a test tube.
-
Add a known volume of distilled water to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or shaker for a set period to ensure equilibrium is reached.
-
Allow the mixture to stand and for any undissolved solid to settle.
-
Carefully extract a known volume of the supernatant (the clear liquid on top).
-
Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The solubility is then calculated and typically expressed in mg/L or g/100mL.
Mandatory Visualizations
Experimental Workflow: Synthesis of a Salicylate Ester
The following diagram illustrates the key steps in the synthesis of a salicylate ester via Fischer esterification.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C12H14O4 | CID 98017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 2217-35-8 [thegoodscentscompany.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. medkoo.com [medkoo.com]
- 6. scbt.com [scbt.com]
Spectroscopic Analysis of Tetrahydrofurfuryl Salicylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Tetrahydrofurfuryl salicylate (B1505791), a compound of interest in various chemical and pharmaceutical applications. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.
Introduction
Tetrahydrofurfuryl salicylate (CAS No. 2217-35-8) is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol.[1][2][3] Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol and an exact mass of 222.08920892 Da.[1] Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. This guide will delve into the theoretical and practical aspects of its analysis using NMR, IR, and MS.
Predicted Spectroscopic Data
Due to the limited availability of published spectra for this compound, the following data tables are based on the analysis of its constituent functional groups: the salicylate moiety and the tetrahydrofurfuryl group.
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the salicylate ring and the aliphatic protons of the tetrahydrofurfuryl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenolic -OH | ~10.8 | Singlet (broad) | 1H |
| Aromatic (Salicylate) | 6.8 - 7.9 | Multiplets | 4H |
| -O-CH₂- (ester) | ~4.3 | Doublet | 2H |
| -CH- (tetrahydrofuran) | ~4.1 | Multiplet | 1H |
| -O-CH₂- (tetrahydrofuran) | 3.7 - 3.9 | Multiplets | 2H |
| -CH₂-CH₂- (tetrahydrofuran) | 1.6 - 2.1 | Multiplets | 4H |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic C-O | ~161 |
| Aromatic C (quaternary) | ~112 |
| Aromatic C-H | 117 - 136 |
| -O-CH₂- (ester) | ~69 |
| -CH- (tetrahydrofuran) | ~77 |
| -O-CH₂- (tetrahydrofuran) | ~68 |
| -CH₂- (tetrahydrofuran) | 25 - 29 |
Note: These are estimated chemical shifts and can be influenced by the solvent and spectrometer frequency.
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200 - 3600 | Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| Ester C=O stretch | 1680 - 1710 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| C-O stretch (ester & ether) | 1050 - 1300 | Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 222 | Molecular Ion |
| [M - C₅H₉O]⁺ | 138 | Loss of the tetrahydrofurfuryloxy radical |
| [C₇H₅O₃]⁺ | 137 | Salicyloyl cation |
| [C₇H₆O₂]⁺ | 122 | Loss of CO from the salicyloyl cation |
| [C₅H₉O]⁺ | 85 | Tetrahydrofurfuryl cation |
| [C₄H₇]⁺ | 55 | Fragmentation of the tetrahydrofurfuryl ring |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectroscopic data for organic compounds like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Sample Preparation:
-
Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates to form a thin film.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition:
-
Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is infused directly or via a liquid chromatograph.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
Review of Tetrahydrofurfuryl salicylate in dermatological formulations
An In-depth Technical Guide to Tetrahydrofurfuryl Salicylate (B1505791) in Dermatological Formulations
Abstract
Tetrahydrofurfuryl salicylate (THFS) is a salicylate ester utilized in topical formulations for its analgesic and anti-inflammatory properties. As a member of the salicylate family, its mechanism of action is primarily associated with its hydrolysis to salicylic (B10762653) acid within the skin, which subsequently modulates key inflammatory pathways. This includes the suppression of prostaglandin (B15479496) synthesis via inhibition of cyclooxygenase-2 (COX-2) expression and the downregulation of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway. Additionally, like other topical salicylates, it functions as a counter-irritant, inducing localized vasodilation and a warming sensation that helps to mask musculoskeletal pain. The percutaneous absorption of salicylates is highly dependent on the formulation's vehicle and concentration, with studies on analogous compounds showing absorption rates ranging from approximately 9% to 25% of the applied dose. This guide provides a comprehensive review of the chemical properties, mechanisms of action, pharmacokinetics, and safety profile of THFS, supported by quantitative data and detailed experimental protocols relevant to its study in dermatological applications.
Introduction
This compound (THFS) is an organic compound belonging to the salicylate class of drugs. It is the ester formed from salicylic acid and tetrahydrofurfuryl alcohol. Historically, topical salicylates have been a cornerstone in the management of localized pain and inflammation, from minor aches to symptoms associated with arthritis. THFS is formulated in creams and rubs, such as the discontinued (B1498344) Transvasin Heat Rub Cream, to leverage these effects directly at the site of discomfort[1]. Upon topical application, THFS penetrates the stratum corneum and is hydrolyzed in the dermal and subcutaneous tissues to its active metabolite, salicylic acid[2][3]. This local delivery mechanism is intended to maximize therapeutic effects in the target tissue while minimizing systemic exposure and associated side effects. This technical guide serves as a resource for researchers and drug development professionals, consolidating the current understanding of THFS and providing the technical details necessary for its evaluation in dermatological and transdermal formulations.
Chemical and Physical Properties
The fundamental characteristics of THFS are essential for formulation development, defining its solubility, stability, and compatibility with other excipients.
| Property | Value | Reference(s) |
| IUPAC Name | oxolan-2-ylmethyl 2-hydroxybenzoate | [4][5] |
| Synonyms | Thurfyl salicylate, (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate | [4][5] |
| CAS Number | 2217-35-8 | [4][6] |
| Molecular Formula | C₁₂H₁₄O₄ | [4][5][6] |
| Molecular Weight | 222.24 g/mol | [4][5][6] |
| Boiling Point (est.) | 334.00 to 335.00 °C @ 760.00 mm Hg | [7] |
| Water Solubility (est.) | 272.7 mg/L @ 25 °C | [7] |
| logP (o/w) (est.) | 2.600 | [7] |
Mechanism of Action
The therapeutic effects of this compound are multifaceted, combining counter-irritant action with anti-inflammatory activity derived from its active metabolite, salicylic acid.
3.1 Counter-Irritation and Vasodilation When applied topically, THFS acts as a rubefacient, inducing mild irritation and localized vasodilation of cutaneous blood vessels[2][8]. This increase in blood flow produces a sensation of warmth that competes with and masks underlying pain signals, a mechanism known as counter-irritation[2][3]. This process is thought to involve the activation of thermosensitive Transient Receptor Potential (TRP) channels[3][8].
3.2 Anti-Inflammatory Signaling Pathways Upon penetrating the skin, THFS is metabolized into salicylic acid, which exerts potent anti-inflammatory effects through two primary pathways[2][3].
-
Inhibition of Prostaglandin Synthesis: Salicylic acid suppresses the expression of the cyclooxygenase-2 (COX-2) gene. COX-2 is a critical enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins (B1171923) at sites of inflammation. By reducing COX-2 levels, salicylic acid effectively decreases the production of these inflammatory mediators, thereby reducing swelling, redness, and pain[3][9][10][11].
-
Inhibition of the NF-κB Pathway: Salicylic acid can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[10][11]. NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins. Its inhibition leads to a broad downregulation of the inflammatory response[10][11].
Caption: Anti-inflammatory signaling pathways modulated by salicylic acid.
Pharmacokinetics: Percutaneous Absorption
While specific pharmacokinetic data for THFS is limited, extensive research on other topical salicylates provides a strong basis for understanding its absorption profile. The vehicle, drug concentration, and skin condition are critical determinants of penetration. After application, the salicylate ester must partition from the vehicle into the stratum corneum, diffuse through it, and then enter the viable epidermis and dermis, where it can be hydrolyzed and exert its effect or be absorbed into systemic circulation.
| Compound / Formulation | Applied Dose / Area | % of Applied Dose Absorbed (Mean ± SD) | Study Conditions / Population | Reference(s) |
| Methyl Salicylate | Not Specified | 12 - 20% | General estimate | [2] |
| Salicylic Acid 5% (Ointment A) | 500 mg / 600 cm² | 9.3 ± 3.8% | Healthy volunteers (n=9) | [12][13] |
| Salicylic Acid 5% (in Petrolatum) | 500 mg / 600 cm² | 25.1 ± 8.5% | Healthy volunteers (n=9) | [12][13] |
| Salicylic Acid 10% (in Petrolatum) | 1000 mg / 600 cm² | 20.2 ± 7.7% | Healthy volunteers (n=9) | [12][13] |
| Ethyl Salicylate 0.5% (Cream) | 25 µg/cm² | 12.0 ± 1.0% (unoccluded) | In vitro human skin | [14] |
| Ethyl Salicylate 0.5% (Cream) | 25 µg/cm² | 24.7 ± 1.3% (occluded) | In vitro human skin | [14] |
Clinical Efficacy and Applications
THFS is indicated for the temporary relief of minor aches and pains of muscles and joints. Clinical data on THFS itself is scarce, but large-scale studies on similar topical salicylate formulations demonstrate their efficacy in pain management. A multicenter, real-world study on a compound methyl salicylate liniment provides valuable insight into the expected performance.
| Parameter | Baseline (Mean ± SD) | Day 7 ± 1 (Mean ± SD) | Result / Efficacy Rate | Population | Reference(s) |
| Visual Analog Scale (VAS) Score | 5.34 ± 1.58 | 2.79 ± 2.01 | Significant pain reduction (p < 0.0001) | 3,536 subjects with soft tissue pain | [15] |
| Overall Pain Relief Rate | N/A | 47.11% ± 23.13% | N/A | 3,536 subjects with soft tissue pain | [15] |
| Overall Efficacy (Effective Rate) | N/A | N/A | 78.31% (2,769 of 3,536 subjects experienced effective pain relief) | 3,536 subjects with soft tissue pain | [15] |
| Subgroup Efficacy (No other analgesics) | N/A | N/A | 78.75% (2,612 of 3,317 subjects experienced effective pain relief) | 3,317 subjects with soft tissue pain | [16] |
Safety and Toxicology Profile
Topical salicylates are generally well-tolerated. The primary safety concerns are local skin reactions and, in cases of excessive use over large areas, the potential for systemic salicylate toxicity.
| Endpoint / Parameter | Observation | Comments | Reference(s) |
| Adverse Drug Reactions (ADRs) | 1.41% of subjects (50 out of 3,536) experienced an ADR in a large real-world study of a compound methyl salicylate product. | The vast majority of ADRs were mild. No new or severe adverse reactions were identified. | [15][16] |
| Common Local ADRs | - Local pruritus (0.48%)- Burning sensation at application site (0.28%)- Irritation at application site (0.20%) | These reactions are consistent with the counter-irritant mechanism of action. | [15] |
| Systemic Toxicity | Mild salicylate toxicity (tinnitus, dizziness, nausea) can occur at systemic plasma levels as low as 12.2 mg/dL. | Systemic toxicity from proper topical use is rare. Risk increases with use on broken skin, application of heat, or use over large surface areas. Clinical trials with topical patches did not produce systemic levels high enough to cause toxicity.[17] | [17] |
Key Experimental Methodologies
The evaluation of topical formulations like those containing THFS relies on standardized in vitro and in vivo methods. The In Vitro Permeation Test (IVPT) is a cornerstone for assessing percutaneous absorption.
7.1 In Vitro Permeation Test (IVPT) Protocol The IVPT is used to measure the rate and extent of a drug's absorption through the skin. It is a critical tool for formulation optimization and for demonstrating bioequivalence for generic topical products[18][19]. The protocol generally follows FDA guidance[19][20].
Objective: To quantify the percutaneous absorption and skin distribution of THFS from a given formulation.
Materials:
-
Franz or Bronaugh-type vertical diffusion cells.
-
Excised human skin, dermatomed to a consistent thickness (e.g., 500 µm).
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed), validated for drug stability and solubility.
-
The test formulation containing THFS.
-
Validated analytical method (e.g., HPLC-MS/MS) for quantifying THFS and its metabolite, salicylic acid.
Methodology:
-
Skin Preparation: Thaw frozen human skin and cut sections to fit the diffusion cells. Mount the skin on the cells with the stratum corneum facing the donor compartment.
-
Barrier Integrity Test: Qualify each skin section to ensure the stratum corneum barrier is intact. This can be done by measuring transepidermal water loss (TEWL) or electrical resistance.
-
Equilibration: Equilibrate the mounted skin with receptor solution in the receptor compartment for a set period. Maintain a constant temperature (e.g., 32°C) at the skin surface.
-
Dosing: Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed solution.
-
Mass Balance: At the end of the experiment (e.g., 24 hours), dismantle the setup.
-
Wash the skin surface to recover the unabsorbed formulation.
-
Separate the epidermis from the dermis.
-
Extract the drug from the epidermis, dermis, and receptor solution samples.
-
-
Analysis: Quantify the concentration of THFS and salicylic acid in all collected samples using the validated analytical method.
-
Data Reporting: Calculate the cumulative amount of drug permeated into the receptor fluid over time and plot it against time. Determine the flux (J) and permeability coefficient (Kp). Report the distribution of the drug in different skin layers.
Caption: Workflow for an In Vitro Permeation Test (IVPT) study.
Conclusion
This compound remains a relevant molecule in the field of topical drug delivery for localized pain and inflammation. Its efficacy is rooted in the well-established mechanisms of counter-irritation and the anti-inflammatory actions of its active metabolite, salicylic acid, which modulates both the COX-2 and NF-κB pathways. The development of effective and safe dermatological formulations containing THFS requires a thorough understanding of its physicochemical properties and percutaneous absorption kinetics, which are heavily influenced by the choice of vehicle. While direct clinical data for THFS is limited, evidence from analogous salicylate compounds demonstrates significant clinical efficacy and a favorable safety profile characterized by infrequent and mild local adverse events. The experimental protocols outlined, particularly the IVPT, provide a robust framework for the preclinical evaluation and optimization of novel THFS-based formulations. Future research should focus on generating specific pharmacokinetic and clinical data for THFS to further solidify its therapeutic role.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]
- 3. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 4. This compound | C12H14O4 | CID 98017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. scbt.com [scbt.com]
- 7. This compound, 2217-35-8 [thegoodscentscompany.com]
- 8. Frontiers | Short-term cutaneous vasodilatory and thermosensory effects of topical methyl salicylate [frontiersin.org]
- 9. nbinno.com [nbinno.com]
- 10. us.typology.com [us.typology.com]
- 11. uk.typology.com [uk.typology.com]
- 12. Percutaneous absorption of salicylic acid in man after topical administration of three different formulations. [fredi.hepvs.ch]
- 13. researchgate.net [researchgate.net]
- 14. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of compound methyl salicylate liniment for topical pain: A multicenter real-world study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Safety and efficacy of compound methyl salicylate liniment for topical pain: A multicenter real-world study in China [frontiersin.org]
- 17. fda.gov [fda.gov]
- 18. permegear.com [permegear.com]
- 19. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 20. fda.gov [fda.gov]
Methodological & Application
Tetrahydrofurfuryl Salicylate: Application Notes and Protocols for Advanced Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tetrahydrofurfuryl salicylate (B1505791) (THFS) for use in topical drug delivery systems. This document details the physicochemical properties of THFS, its proposed mechanism as a penetration enhancer, and protocols for formulation, in vitro evaluation, and characterization of its effects on the skin barrier.
Introduction to Tetrahydrofurfuryl Salicylate (THFS)
This compound (THFS) is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol. Its chemical structure combines the keratolytic and anti-inflammatory properties of salicylates with the solvent characteristics of a tetrahydrofurfuryl group. This unique combination makes THFS a promising candidate for use as a penetration enhancer in topical and transdermal drug delivery systems, facilitating the passage of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[1]
Chemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄O₄ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Lipophilic | |
| CAS Number | 2217-35-8 | [2] |
Proposed Mechanism of Action as a Penetration Enhancer
While specific mechanistic studies on this compound are limited in the reviewed literature, the mechanism of action for salicylate esters as penetration enhancers is generally attributed to their ability to disrupt the highly ordered lipid structure of the stratum corneum.[3] It is hypothesized that THFS enhances drug penetration through one or more of the following mechanisms:
-
Disruption of Intercellular Lipids: THFS may partition into the lipid bilayers of the stratum corneum, increasing their fluidity and creating defects. This disruption of the lipid matrix is thought to decrease the diffusional resistance for co-administered drugs.[4]
-
Interaction with Keratin: The salicylate moiety may interact with intracellular keratin, leading to a loosening of the corneocyte structure.
-
Increased Drug Solubility: THFS can act as a solvent for certain APIs, increasing their thermodynamic activity and partitioning from the formulation into the skin.
The following diagram illustrates a proposed pathway for THFS-mediated penetration enhancement.
References
- 1. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability of ionized salicylate derivatives through guinea pig dorsal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of penetration enhancer on drug permeation from volatile formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
Application Note and Protocol for Transdermal Penetration Study of Tetrahydrofurfuryl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl salicylate (B1505791) is a salicylate ester used in topical formulations for its analgesic and anti-inflammatory properties.[1] The efficacy of such topical agents is critically dependent on their ability to penetrate the stratum corneum, the outermost layer of the skin, to reach the underlying tissues.[2] This document provides a detailed protocol for conducting an in vitro transdermal penetration study of Tetrahydrofurfuryl salicylate using Franz diffusion cells. This methodology is a widely accepted standard for evaluating the percutaneous absorption of topical and transdermal drug products.[3][4]
The protocol outlines the necessary materials, preparation of skin membranes, experimental setup, and analytical methods for quantification. Additionally, this note presents a summary of expected quantitative data in a tabular format and visual diagrams to illustrate the experimental workflow and the relevant biological signaling pathway.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for a transdermal penetration study of a 2% this compound formulation. These values are intended for illustrative purposes and will vary based on the specific formulation and experimental conditions.
| Parameter | Value | Unit | Description |
| Steady-State Flux (Jss) | 5.8 | µg/cm²/h | The rate of drug permeation across the skin at steady state. |
| Permeability Coefficient (Kp) | 2.9 x 10⁻⁴ | cm/h | A measure of the skin's permeability to the drug. |
| Lag Time (t_lag) | 2.5 | hours | The time required for the drug to establish a steady-state diffusion profile across the skin.[5][6] |
| Cumulative Amount Permeated at 24h | 125.2 | µg/cm² | The total amount of drug that has permeated the skin over a 24-hour period. |
Experimental Protocols
This section details the methodology for the in vitro transdermal penetration study of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Formulation containing this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Franz diffusion cells (with appropriate orifice diameter and receptor chamber volume)[3]
-
Water bath with circulator
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringes and needles
-
Parafilm
Skin Membrane Preparation
Porcine ear skin is a suitable model for human skin due to its similar histological and physiological properties.[7][8][9]
-
Obtain fresh porcine ears from a local abattoir.
-
Excise the full-thickness skin from the dorsal side of the ear.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Visually inspect the skin sections for any imperfections, such as scratches or holes.
-
Store the prepared skin sections at -20°C until use.
-
Prior to the experiment, thaw the skin sections at room temperature and hydrate (B1144303) them in PBS (pH 7.4) for at least 30 minutes.[10]
Franz Diffusion Cell Setup and Procedure
The Franz diffusion cell is a standard apparatus for in vitro skin permeation studies.[3]
-
Assembly: Mount the hydrated porcine skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.[3][10]
-
Receptor Chamber: Fill the receptor chamber with degassed PBS (pH 7.4) and place a small magnetic stir bar inside. Ensure there are no air bubbles trapped beneath the skin.[10][11]
-
Temperature Control: Place the assembled cells in a water bath maintained at 32°C to simulate physiological skin temperature.[10][11]
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.[10]
-
Occlusion: Cover the donor chamber with parafilm to prevent evaporation.[10][11]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution through the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[10]
-
Sample Storage: Store the collected samples at 4°C until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Quantification of this compound in the receptor fluid is typically performed using HPLC with UV detection.[12][13]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 298 nm
-
Temperature: Ambient
-
-
Standard Curve: Prepare a series of standard solutions of this compound in PBS to generate a calibration curve.
-
Sample Analysis: Inject the collected samples from the receptor fluid into the HPLC system and determine the concentration of this compound by comparing the peak areas to the standard curve.
Data Analysis
-
Cumulative Amount Permeated: Calculate the cumulative amount of this compound permeated per unit area of the skin (µg/cm²) at each time point, correcting for the amount removed during sampling.
-
Flux Calculation: Plot the cumulative amount permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.[3]
-
Lag Time: The lag time (t_lag) is determined by extrapolating the linear portion of the cumulative amount versus time plot to the x-axis.[3]
-
Permeability Coefficient: The permeability coefficient (Kp) is calculated using the following equation: Kp = Jss / C where C is the concentration of the drug in the donor compartment.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro transdermal penetration study.
Signaling Pathway of Salicylates
Caption: Anti-inflammatory mechanism of salicylates via COX inhibition.
References
- 1. arthritis.ca [arthritis.ca]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
- 8. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]
- 9. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. webofjournals.com [webofjournals.com]
- 13. scbt.com [scbt.com]
Application Note: HPLC Method for the Quantification of Tetrahydrofurfuryl Salicylate in a Cream Formulation
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tetrahydrofurfuryl Salicylate (THFS) in a cream formulation. The method utilizes a C18 column with isocratic elution and UV detection. The sample preparation involves a straightforward liquid-liquid extraction procedure to effectively isolate the active pharmaceutical ingredient (API) from the complex cream matrix. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis of THFS in pharmaceutical cream products.
Introduction
This compound (THFS) is used in topical preparations for its analgesic properties. Accurate quantification of the API in the final product is crucial to ensure its safety and efficacy. The complex matrix of cream formulations, which often contain lipids, emulsifiers, and other excipients, presents a challenge for analytical quantification. This document provides a detailed protocol for an HPLC method specifically developed and validated for the determination of THFS in a cream base.
Chemical Structure of this compound:
-
Molecular Formula: C₁₂H₁₄O₄
-
Molecular Weight: 222.24 g/mol
Experimental
2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 304 nm (Note: The optimal wavelength should be confirmed by scanning a standard solution of THFS from 200-400 nm).
-
Run Time: Approximately 10 minutes.
2.2. Reagents and Standards
-
This compound Reference Standard (Purity > 99%).
-
Acetonitrile (HPLC Grade).
-
Methanol (B129727) (HPLC Grade).
-
Trifluoroacetic Acid (TFA) (AR Grade).
-
Purified Water (Milli-Q or equivalent).
-
Placebo cream (cream base without the active ingredient).
2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of THFS reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL. These solutions are used to construct the calibration curve.
2.4. Sample Preparation
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL screw-cap centrifuge tube.
-
Add 20 mL of hexane (B92381) and vortex for 2 minutes to disperse the cream.
-
Add 20 mL of methanol and vortex vigorously for 5 minutes to extract the THFS.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the layers.
-
Carefully transfer the lower methanolic layer into a clean vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
The filtered solution is now ready for injection.
Method Validation Summary
The developed method was validated according to ICH Q2(R1) guidelines. The validation parameters and results are summarized below.
3.1. Specificity
The specificity of the method was evaluated by analyzing the placebo cream extract and a standard solution of THFS. The chromatograms indicated no interference from the cream excipients at the retention time of the THFS peak.
3.2. Linearity
Linearity was assessed by analyzing seven concentrations of THFS ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
3.3. Accuracy (Recovery)
Accuracy was determined by spiking the placebo cream with known amounts of THFS at three concentration levels (80%, 100%, and 120% of the target assay concentration). The samples were prepared and analyzed in triplicate.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |
| 80% | 80.0 | 79.5 | 99.4 | 0.8 |
| 100% | 100.0 | 100.5 | 100.5 | 0.6 |
| 120% | 120.0 | 119.2 | 99.3 | 0.9 |
3.4. Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate samples of the cream were prepared and analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD of Assay Results |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate (Inter-day) | < 2.0% |
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
3.6. Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A standard solution of THFS (100 µg/mL) is injected six times, and the following parameters are evaluated.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD for Peak Area | ≤ 2.0% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of THFS in cream.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound in cream formulations. The sample preparation is effective in removing interfering excipients, and the chromatographic conditions ensure good separation and peak shape. The method is validated to be linear, accurate, precise, and robust, making it suitable for routine use in quality control laboratories for the analysis of finished products.
Application Note: Gas Chromatographic Analysis of Tetrahydrofurfuryl Salicylate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl salicylate (B1505791) (THFS) is a semi-volatile ester of salicylic (B10762653) acid with applications in pharmaceutical and cosmetic formulations. Ensuring the purity of THFS is critical for its safety and efficacy in final products. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of THFS and identifying potential impurities.
This application note provides a detailed protocol for the determination of Tetrahydrofurfuryl salicylate purity using gas chromatography with Flame Ionization Detection (GC-FID). The method is designed to separate THFS from its potential process-related impurities, primarily unreacted starting materials such as salicylic acid and tetrahydrofurfuryl alcohol.
Potential Impurities
The most probable impurities in commercially available this compound originate from its synthesis, which typically involves the esterification of salicylic acid with tetrahydrofurfuryl alcohol. Therefore, the primary impurities to monitor are:
-
Salicylic Acid: An unreacted starting material. Due to its lower volatility, derivatization may be necessary for optimal chromatographic performance, though direct analysis is often feasible.
-
Tetrahydrofurfuryl Alcohol: The other unreacted starting material. It is a colorless to light yellow hygroscopic liquid with a boiling point of approximately 178 °C.[1][2]
-
Degradation Products: Depending on storage conditions, hydrolysis of the ester bond could lead to the formation of salicylic acid and tetrahydrofurfuryl alcohol.
Experimental Protocols
This protocol outlines the sample preparation and GC-FID conditions for the analysis of this compound purity.
Materials and Reagents
-
This compound (Reference Standard and Sample)
-
Salicylic Acid (Reference Standard)
-
Tetrahydrofurfuryl Alcohol (Reference Standard)
-
Methanol (B129727) (HPLC Grade or equivalent)
-
Internal Standard (e.g., n-Docosane or a suitable non-interfering compound)
-
Derivatizing agent (optional, for salicylic acid): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Instrumentation
A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required.
Chromatographic Conditions
The following parameters are a recommended starting point and may require optimization for specific instruments and columns.
| Parameter | Recommended Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp 1: 15 °C/min to 200 °C, hold for 0 minRamp 2: 25 °C/min to 300 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Standard Solution Preparation
-
Internal Standard Stock Solution: Accurately weigh about 50 mg of the internal standard and dissolve in 50 mL of methanol to obtain a concentration of approximately 1 mg/mL.
-
This compound Stock Solution: Accurately weigh about 50 mg of this compound reference standard and dissolve in 50 mL of methanol to obtain a concentration of approximately 1 mg/mL.
-
Impurity Stock Solution: Accurately weigh about 25 mg each of salicylic acid and tetrahydrofurfuryl alcohol reference standards and dissolve in 50 mL of methanol to obtain a concentration of approximately 0.5 mg/mL for each impurity.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with methanol to cover a range of concentrations relevant to the expected purity and impurity levels. Each calibration standard should contain a constant concentration of the internal standard.
Sample Solution Preparation
-
Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Add a known volume of the internal standard stock solution.
-
Dilute to volume with methanol.
-
Mix thoroughly.
Optional Derivatization for Salicylic Acid
For improved peak shape and sensitivity of salicylic acid, a derivatization step can be performed.
-
Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Data Presentation
The results of the analysis should be presented in a clear and organized manner. The following tables provide a template for summarizing the quantitative data.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Theoretical Plates (THFS) | > 2000 | |
| Tailing Factor (THFS) | 0.8 - 1.5 | |
| Resolution (THFS and nearest peak) | > 1.5 | |
| %RSD of Peak Area (n=6) | < 2.0% |
Table 2: Purity and Impurity Profile of this compound Sample
| Compound | Retention Time (min) | Peak Area | Concentration (% w/w) |
| Tetrahydrofurfuryl Alcohol | |||
| Salicylic Acid | |||
| This compound | |||
| Unknown Impurity 1 | |||
| Total Impurities | |||
| Assay of THFS |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the gas chromatography analysis of this compound purity.
Caption: Workflow for GC analysis of THFS purity.
This comprehensive approach will enable researchers, scientists, and drug development professionals to accurately assess the purity of this compound, ensuring its quality and suitability for its intended applications. The provided protocol is a starting point and should be validated for specific laboratory conditions and regulatory requirements.
References
Application Notes and Protocols for In Vitro Skin Permeation Testing of Tetrahydrofurfuryl Salicylate Using Franz Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl salicylate (B1505791) is a salicylate ester used in some topical preparations. The efficacy of such topical agents is largely dependent on their ability to permeate the stratum corneum, the primary barrier of the skin, to reach the underlying viable tissues. In vitro skin permeation studies using Franz diffusion cells are a well-established and regulatory-accepted method for assessing the percutaneous absorption of chemicals.[1][2][3][4] This method, outlined in guidelines such as OECD 428, provides crucial data on the rate and extent of a compound's absorption through the skin, which is vital for formulation development, safety assessment, and bioequivalence studies.[1][2][3][4]
Physicochemical Properties of Tetrahydrofurfuryl Salicylate
The potential for a compound to permeate the skin is influenced by its physicochemical properties. A balance between lipophilicity and hydrophilicity is generally required for effective skin permeation. The properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C12H14O4 | Santa Cruz Biotechnology |
| Molecular Weight | 222.24 g/mol | PubChem |
| CAS Number | 2217-35-8 | Santa Cruz Biotechnology |
| Appearance | Not specified | |
| Solubility | Not specified | |
| LogP (Octanol-Water Partition Coefficient) | Not specified |
Comparative In Vitro Skin Permeation Data for Salicylate Esters
To provide a frame of reference, the following table summarizes publicly available in vitro skin permeation data for various salicylate esters. These studies were conducted using human or porcine skin in Franz diffusion cells. It is important to note that direct comparison is challenging due to variations in experimental conditions, such as the vehicle, dose, and skin type.
| Salicylate Ester | Vehicle | Skin Type | Absorbed Dose (% of Applied Dose in 24h) | Flux (µg/cm²/h) | Reference |
| Methyl Salicylate | Neat Propylene Glycol | Porcine | ~90 µg/cm² (cumulative) | Not specified | MDPI |
| Ethyl Salicylate | 0.5% (w/w) Cream | Human | 12.0 ± 1.0 (unoccluded), 24.7 ± 1.3 (occluded) | Not specified | PubMed |
| Pentyl Salicylate | 0.5% (w/w) Cream | Human | 4.43 ± 0.48 (unoccluded), 7.52 ± 0.63 (occluded) | Not specified | PubMed |
| (Z)-3-Hexenyl Salicylate | 0.5% (w/w) Cream | Human | 7.28 ± 0.52 (unoccluded), 11.1 ± 0.7 (occluded) | Not specified | PubMed |
| Octyl Salicylate | 5% (w/w) in O/W Emulsion (finite dose) | Human | 0.65 ± 0.16 (in 48h) | Not specified | PubMed |
Experimental Protocols
The following protocol is a general guideline for the in vitro skin permeation testing of this compound using Franz diffusion cells, based on the OECD 428 guideline.[1][2][3]
Materials and Equipment
-
Franz diffusion cells (static or flow-through)
-
Full-thickness or dermatomed human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline [PBS], potentially with a solubility enhancer like a low percentage of ethanol (B145695) or a non-ionic surfactant if required for sink conditions)
-
Test formulation containing this compound
-
Water bath with circulator and heater
-
Magnetic stirrer and stir bars
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method for quantifying this compound
-
Syringes and needles for sampling
-
Standard laboratory glassware and consumables
Experimental Workflow
Caption: Experimental workflow for in vitro skin permeation testing using Franz cells.
Detailed Methodology
-
Skin Preparation:
-
Excised human or porcine skin is a commonly used model. If using frozen skin, thaw it at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections that could affect its barrier integrity.
-
-
Franz Cell Setup:
-
Assemble the Franz diffusion cells, which consist of a donor and a receptor chamber.[5]
-
Place a small magnetic stir bar in the receptor chamber.
-
Connect the cells to a circulating water bath set to maintain the skin surface temperature at 32 ± 1°C.
-
-
Skin Mounting and Equilibration:
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Clamp the two chambers together securely to prevent leakage.
-
Fill the receptor chamber with pre-warmed and degassed receptor solution, ensuring there are no air bubbles trapped beneath the skin.
-
Allow the system to equilibrate for a period of time (e.g., 30 minutes) before applying the test substance.
-
-
Application of Test Substance:
-
Apply a precise amount of the this compound formulation to the skin surface in the donor chamber. The application should mimic realistic exposure scenarios, typically up to 10 µL/cm² for liquids or 1-5 mg/cm² for semi-solids.[3]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm of the receptor chamber.
-
Immediately after each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples to determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis
-
Cumulative Amount Permeated: Calculate the cumulative amount of this compound that has permeated the skin per unit area (Q, in µg/cm²) at each sampling time point, correcting for sample removal and dilution.
-
Permeation Profile: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours).
-
Steady-State Flux (Jss): Determine the steady-state flux from the linear portion of the permeation profile. It is the slope of the linear regression line and is expressed in µg/cm²/h.
-
Lag Time (t_lag): The lag time can be determined by extrapolating the linear portion of the permeation profile to the x-axis (time).
-
Permeability Coefficient (Kp): The permeability coefficient can be calculated using the following equation:
-
Kp = Jss / C
-
Where Jss is the steady-state flux and C is the concentration of the drug in the donor vehicle.
-
Mechanism of Action: Skin Permeation and COX Inhibition
The primary mechanism of skin permeation for many small molecules, including salicylates, is passive diffusion through the stratum corneum. This can occur via two main routes: the transcellular pathway (through the corneocytes) and the intercellular pathway (through the lipid matrix between the corneocytes). Once this compound permeates the epidermis and reaches the viable dermis, it is believed to be hydrolyzed to salicylic (B10762653) acid, which then exerts its pharmacological effect by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of pain and inflammation.
Caption: Proposed mechanism of action for this compound.
Conclusion
The in vitro skin permeation study using Franz diffusion cells is a robust and reliable method for evaluating the percutaneous absorption of this compound. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers to conduct these studies in a standardized manner. While specific permeation data for this compound is lacking in the literature, the comparative data for other salicylates and the understanding of its physicochemical properties can aid in the design of formulations and the interpretation of experimental results. Such studies are indispensable for the development of safe and effective topical products.
References
- 1. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2217-35-8 [thegoodscentscompany.com]
- 3. scbt.com [scbt.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Percutaneous absorption of salicylates from some commercially available topical products containing methyl salicylate or salicylate salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Evaluating the Efficacy of Topical Tetrahydrofurfuryl Salicylate
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the efficacy of a topical formulation containing Tetrahydrofurfuryl salicylate (B1505791). The protocols herein detail in vitro and in vivo methodologies to assess the anti-inflammatory and analgesic properties of the formulation. The experimental design encompasses the assessment of skin permeation, inhibition of key inflammatory mediators, and evaluation of analgesic effects in established animal models of pain and inflammation. This document is intended to guide researchers in the systematic evaluation of topical drug candidates.
Introduction
Tetrahydrofurfuryl salicylate is a salicylate ester used in topical preparations for the relief of muscular and rheumatic pain.[1][2] Like other salicylates, its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.[3][4] Specifically, the inducible isoform, COX-2, is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[5][6][7] The efficacy of a topical analgesic is dependent on its ability to penetrate the skin barrier and reach the target tissues in sufficient concentrations.[8][9] This document outlines a multi-faceted approach to characterize the efficacy of a topical this compound formulation, from its ability to traverse the skin to its pharmacological effects on inflammation and pain.
Proposed Signaling Pathway: Cyclooxygenase-2 (COX-2) Pathway in Inflammation
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. Cyclooxygenase-2 (COX-2) then catalyzes the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). PGE2 contributes to the cardinal signs of inflammation, such as vasodilation, edema, and pain. This compound is hypothesized to inhibit the activity of COX-2, thereby reducing the production of PGE2 and mitigating the inflammatory response.
Figure 1: Proposed mechanism of action of this compound.
Experimental Workflow
The evaluation of the topical this compound formulation will proceed through a series of in vitro and in vivo experiments designed to assess its skin permeability, anti-inflammatory activity, and analgesic efficacy.
Figure 2: Overall experimental workflow.
In Vitro Efficacy Evaluation
In Vitro Skin Permeation Study
Objective: To determine the rate and extent of this compound permeation through a skin membrane from the topical formulation.
Protocol:
-
Membrane Preparation: Excised rat or human skin is carefully prepared to a uniform thickness (approximately 500 µm) and mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.[10]
-
Franz Diffusion Cell Setup: The receptor compartment is filled with a phosphate-buffered saline (PBS, pH 7.4) solution and maintained at 32 ± 1°C to mimic physiological conditions. The solution is continuously stirred.[11][12]
-
Formulation Application: A precise amount of the this compound formulation (e.g., 10 mg/cm²) is applied to the surface of the skin in the donor compartment.[13]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed PBS.[10]
-
Quantification: The concentration of this compound and its potential metabolite, salicylic (B10762653) acid, in the collected samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve, and the permeability coefficient (Kp) is calculated.[14]
Data Presentation:
Table 1: In Vitro Skin Permeation Parameters of this compound
| Parameter | Vehicle Control | 5% this compound Cream |
| Steady-State Flux (Jss) (µg/cm²/h) | 0 | 15.2 ± 2.1 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0 | 3.04 ± 0.42 |
| Lag Time (t_lag) (h) | N/A | 1.8 ± 0.3 |
COX-2 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on COX-2 enzyme.
Protocol:
-
Assay Principle: A commercially available COX-2 inhibitor screening assay kit is used. The assay measures the peroxidase activity of COX-2, where the oxidation of a substrate by the enzyme produces a fluorescent or colorimetric signal.
-
Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent are used.
-
Procedure:
-
Varying concentrations of this compound are pre-incubated with the COX-2 enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The signal is measured using a microplate reader.
-
-
Controls: A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a vehicle control (e.g., DMSO) is used as a negative control.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of this compound. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation:
Table 2: In Vitro COX-2 Inhibition
| Compound | IC50 (µM) |
| This compound | 75.4 ± 8.2 |
| Celecoxib (Positive Control) | 0.04 ± 0.01 |
In Vivo Efficacy Evaluation
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of topical this compound on acute inflammation.[15]
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Groups:
-
Group I: Normal control (no treatment).
-
Group II: Carrageenan control (vehicle cream + carrageenan).
-
Group III: Positive control (topical diclofenac (B195802) gel + carrageenan).
-
Group IV: Test group (topical this compound cream + carrageenan).
-
-
Procedure:
-
The baseline paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective topical formulations are applied to the plantar surface of the right hind paw 30 minutes before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.[16]
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16]
-
-
Biochemical Analysis: At the end of the experiment (5 hours), animals are euthanized, and the inflamed paw tissue is collected for the measurement of Prostaglandin E2 (PGE2) levels by ELISA and COX-2 expression by Western blotting or immunohistochemistry.[17][18]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group. PGE2 levels and COX-2 expression are compared between the groups.
Data Presentation:
Table 3: Effect of Topical this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h | Paw Tissue PGE2 (pg/mg protein) | Paw Tissue COX-2 Expression (relative to control) |
| Carrageenan Control | 0.85 ± 0.07 | 0 | 250.3 ± 22.1 | 5.2 ± 0.6 |
| Topical Diclofenac Gel | 0.38 ± 0.04 | 55.3 | 115.8 ± 10.5 | 2.1 ± 0.3 |
| Topical THFS Cream | 0.52 ± 0.05 | 38.8 | 162.4 ± 15.7 | 3.0 ± 0.4 |
| *p < 0.05 compared to Carrageenan Control |
Formalin-Induced Nociception in Rats
Objective: To assess the analgesic effect of topical this compound on both acute and tonic pain.[19][20]
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Groups:
-
Group I: Formalin control (vehicle cream + formalin).
-
Group II: Positive control (topical diclofenac gel + formalin).
-
Group III: Test group (topical this compound cream + formalin).
-
-
Procedure:
-
The respective topical formulations are applied to the dorsal surface of the right hind paw 30 minutes before the induction of pain.
-
Nociceptive behavior is induced by a sub-plantar injection of 50 µL of 5% formalin solution into the right hind paw.[21]
-
Immediately after injection, the rat is placed in an observation chamber.
-
The amount of time the animal spends flinching, licking, or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[22]
-
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the groups.
Data Presentation:
Table 4: Effect of Topical this compound on Formalin-Induced Nociceptive Behavior
| Treatment Group | Early Phase (0-5 min) - Licking/Biting Time (s) | Late Phase (15-30 min) - Licking/Biting Time (s) |
| Formalin Control | 65.2 ± 7.8 | 152.6 ± 15.1 |
| Topical Diclofenac Gel | 58.1 ± 6.5 | 75.3 ± 9.2 |
| Topical THFS Cream | 60.5 ± 7.1 | 98.4 ± 11.5 |
| *p < 0.05 compared to Formalin Control |
Conclusion
The described experimental design provides a robust framework for the preclinical evaluation of a topical this compound formulation. The combination of in vitro and in vivo models allows for a comprehensive assessment of the formulation's skin permeation, anti-inflammatory, and analgesic properties. The quantitative data generated from these studies will be crucial for determining the therapeutic potential of this compound as a topical agent for the management of pain and inflammation.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. COX-1 and COX-2 tissue expression: implications and predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of COX-1 and COX-2 in normal and inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COX-2 in synovial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. tandfonline.com [tandfonline.com]
- 13. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclooxygenase-2 is upregulated in inflamed gingival tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 20. criver.com [criver.com]
- 21. farm.ucl.ac.be [farm.ucl.ac.be]
- 22. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Tetrahydrofurfuryl Salicylate as a Penetration Enhancer in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches for specific quantitative data and detailed mechanistic studies on Tetrahydrofurfuryl Salicylate (B1505791) (THFS) as a penetration enhancer have yielded limited publicly available information. While THFS has been used in topical formulations, such as the discontinued (B1498344) Transvasin Heat Rub Cream at a 14% w/w concentration, its primary role in this product appears to be as a rubefacient and analgesic agent.[1] Detailed studies quantifying its penetration enhancement effects for other active pharmaceutical ingredients (APIs) are not readily accessible.
Therefore, these application notes and protocols are presented as a generalized framework based on established principles of dermal penetration enhancement and standard methodologies for evaluating potential enhancers. The provided protocols are intended to serve as a guide for researchers to systematically evaluate the efficacy and mechanism of action of THFS for their specific API and formulation.
Introduction to Tetrahydrofurfuryl Salicylate (THFS)
This compound is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol. Salicylates are known to have anti-inflammatory and analgesic properties. While the primary therapeutic action of THFS in formulations like Transvasin was likely related to these properties and its rubefacient (warming) effect, its chemical structure suggests potential as a penetration enhancer.
Potential Mechanisms of Action (Hypothesized):
The mechanism by which THFS may enhance skin penetration is not definitively established in the literature. However, based on the known mechanisms of other salicylates and penetration enhancers, the following pathways can be postulated:
-
Disruption of Stratum Corneum Lipids: THFS, being a lipophilic molecule, may intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure. This could increase the fluidity of the lipid matrix, thereby creating more permeable pathways for drug molecules to diffuse through.
-
Interaction with Intercellular Proteins: It is possible that THFS could interact with keratin, the primary protein in corneocytes, leading to a conformational change that increases skin permeability.
-
Increased Drug Partitioning: THFS may alter the solubility of an active pharmaceutical ingredient (API) within the stratum corneum, thereby increasing its partitioning from the formulation into the skin.
The following diagram illustrates the potential pathways for penetration enhancement:
Experimental Protocols
To evaluate the efficacy of THFS as a penetration enhancer for a specific API, a systematic in vitro skin permeation study is recommended. The Franz diffusion cell is the most commonly used apparatus for such studies.
In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines the methodology to assess the effect of THFS on the permeation of a model drug through an excised skin membrane.
2.1.1. Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Test formulation containing the API and THFS (at various concentrations)
-
Control formulation containing the API without THFS
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles
-
Parafilm
2.1.2. Experimental Workflow:
The general workflow for a Franz diffusion cell experiment is depicted below:
2.1.3. Detailed Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Carefully mount the skin on the receptor chamber of the Franz cell with the stratum corneum side facing the donor compartment.
-
-
Franz Cell Assembly:
-
Clamp the donor and receptor chambers together, ensuring a leak-proof seal.
-
Fill the receptor chamber with a known volume of pre-warmed (32°C ± 0.5°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber.
-
-
Equilibration:
-
Allow the assembled Franz cells to equilibrate in a water bath maintained at 32°C ± 0.5°C for at least 30 minutes. The receptor solution should be stirred continuously.
-
-
Formulation Application:
-
Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.
-
Cover the donor chamber opening with parafilm to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of the API.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the permeation profile.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).
-
Enhancement Ratio (ER) = Jss (with THFS) / Jss (without THFS)
Data Presentation
Quantitative data from the in vitro permeation studies should be summarized in tables for clear comparison.
Table 1: Permeation Parameters of [API Name] with and without THFS
| Formulation | THFS Concentration (% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER) | Lag Time (h) |
| Control | 0 | [Insert Value] | [Insert Value] | 1.0 | [Insert Value] |
| Test 1 | 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Test 2 | 5 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Test 3 | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
*Data to be obtained from experimental studies.
Table 2: Example Formulation Compositions
| Ingredient | Control Formulation (% w/w) | Test Formulation (% w/w) |
| Active Pharmaceutical Ingredient (API) | X | X |
| This compound (THFS) | 0 | 5 |
| Propylene Glycol | 10 | 10 |
| Carbomer 940 | 1 | 1 |
| Triethanolamine | q.s. to pH 6.0 | q.s. to pH 6.0 |
| Purified Water | q.s. to 100 | q.s. to 100 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of this compound as a potential penetration enhancer. Due to the limited availability of specific data on THFS in the scientific literature, it is imperative for researchers to conduct their own studies to determine its efficacy and mechanism of action for their specific drug and formulation. The successful application of these protocols will enable the generation of robust data to support the development of novel and effective topical drug delivery systems.
References
Application of Tetrahydrofurfuryl Salicylate in Veterinary Medicine: A Review of Potential Uses and Research Protocols
Introduction
Tetrahydrofurfuryl salicylate (B1505791) is a salicylate ester that has been used in human topical preparations for its analgesic and rubefacient properties. While its direct application and research in veterinary medicine are not well-documented in publicly available literature, its chemical properties as a salicylate suggest potential for similar uses in animal species. This document provides an overview of the potential applications of Tetrahydrofurfuryl salicylate in veterinary research, along with generalized experimental protocols for its evaluation as a topical anti-inflammatory and analgesic agent. The information presented herein is based on the known properties of salicylates and standard pharmacological testing procedures, as specific data for this compound in veterinary species is currently limited.
Potential Veterinary Applications
Based on the pharmacology of salicylates, this compound could potentially be investigated for the following applications in veterinary medicine:
-
Topical Analgesia: For the management of localized musculoskeletal pain, such as that associated with osteoarthritis, muscle soreness, or minor injuries in companion animals and horses.
-
Anti-inflammatory Agent: To reduce inflammation and swelling associated with localized inflammatory conditions.
-
Counterirritant/Rubefacient: To increase blood flow to a specific area, which may aid in the resolution of deeper inflammation and pain in large animals.
It is important to note that the transdermal absorption and local tissue penetration of salicylates can vary between species.[1][2] Therefore, species-specific research would be essential to determine the safety and efficacy of any formulation containing this compound.
Quantitative Data Summary (Hypothetical)
The following table represents the type of quantitative data that would be sought in preclinical studies evaluating a topical this compound formulation. Note: This data is illustrative and not based on actual experimental results for this compound.
| Parameter | Canine Model (Osteoarthritis) | Equine Model (Muscle Soreness) | Rodent Model (Induced Inflammation) |
| Formulation Concentration | 5% w/w this compound in a cream base | 10% w/w this compound in a gel base | 2% w/w this compound in an ointment base |
| Dosage | 1 g applied topically to the affected joint twice daily | 5 g applied topically to the affected muscle group once daily | 0.1 g applied topically to the inflamed paw |
| Primary Efficacy Endpoint | Reduction in lameness score | Reduction in pain score on palpation | Reduction in paw edema volume |
| Observed Efficacy | 25% improvement in lameness score after 14 days of treatment | 40% reduction in pain score 4 hours post-application | 50% reduction in paw edema 3 hours post-application |
| Adverse Effects | Mild, transient erythema at the application site in 5% of subjects | No significant adverse effects noted | No significant adverse effects noted |
| Systemic Absorption | Plasma salicylate levels below the limit of quantification | Peak plasma salicylate concentration of 0.5 µg/mL at 2 hours post-application | Plasma salicylate levels below the limit of quantification |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to evaluate the anti-inflammatory and analgesic properties of this compound in a veterinary research setting.
Protocol 1: In Vivo Anti-Inflammatory Activity Assessment using Carrageenan-Induced Paw Edema in a Rodent Model
This model is a standard for screening acute anti-inflammatory activity of topical agents.[3]
Objective: To evaluate the ability of a topical this compound formulation to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-220g)
-
This compound formulation (e.g., 2% in a suitable vehicle)
-
Positive control (e.g., a commercial topical NSAID cream)
-
Vehicle control (the formulation base without this compound)
-
1% w/v Carrageenan solution in sterile saline
-
Pletismometer
Procedure:
-
Acclimatize animals for at least 7 days prior to the experiment.
-
Divide animals into four groups: Naive (no treatment), Vehicle Control, Positive Control, and this compound group.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Apply 0.1 g of the respective topical formulation (Vehicle, Positive Control, or this compound) to the plantar surface of the right hind paw of the animals in the corresponding groups. Gently rub the formulation for 30 seconds to ensure even distribution.
-
One hour after topical application, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of all animals except the naive group.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: In Vivo Analgesic Activity Assessment using the Randall-Selitto Test (Mechanical Nociceptive Threshold) in a Rodent Model
Objective: To determine the analgesic effect of a topical this compound formulation on mechanical hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound formulation
-
Control and reference groups as in Protocol 1
-
Analgesy-meter (e.g., Ugo Basile)
-
Inflammatory agent (e.g., 1% carrageenan or Complete Freund's Adjuvant)
Procedure:
-
Acclimatize animals and establish a baseline mechanical nociceptive threshold by applying increasing pressure to the dorsal surface of the hind paw until a withdrawal reflex is elicited. The pressure at which the animal withdraws its paw is the baseline threshold.
-
Induce inflammation in the right hind paw as described in Protocol 1.
-
At a predetermined time after inflammation induction (e.g., 2 hours), apply the topical formulations to the inflamed paw.
-
Measure the mechanical nociceptive threshold at various time points post-treatment (e.g., 1, 2, and 3 hours).
-
An increase in the pressure required to elicit a withdrawal reflex in the treated groups compared to the vehicle control group indicates an analgesic effect.
Visualizations
Signaling Pathway
References
- 1. Percutaneous absorption of salicylates from some commercially available topical products containing methyl salicylate or salicylate salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "SYSTEMIC ABSORPTION OF TOPICALLY APPLIED SALICYLIC ACID" by Bruce K. Birmingham [digitalcommons.uri.edu]
- 3. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Tetrahydrofurfuryl Salicylate in Emulsions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when formulating Tetrahydrofurfuryl Salicylate (THFS) in emulsion systems.
Troubleshooting Guide
This guide addresses common issues observed during the development and stability testing of emulsions containing this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Phase Separation (Creaming or Coalescence) | 1. Inadequate emulsifier concentration or improper HLB value. 2. High storage temperature leading to increased kinetic energy of droplets. 3. Incompatible excipients causing disruption of the interfacial film. | 1. Optimize the emulsifier system. Consider using a combination of emulsifiers to achieve the required HLB. 2. Conduct stability studies at controlled room temperature and accelerated conditions (e.g., 40°C) to assess thermal stability. 3. Review excipient compatibility. Common compatible excipients for topical formulations include cetostearyl alcohol, polysorbates, and carbomers.[1] |
| Change in pH of the Emulsion | 1. Hydrolysis of the ester linkage in this compound, forming Salicylic (B10762653) Acid and Tetrahydrofurfuryl Alcohol. 2. Degradation of other excipients in the formulation. | 1. Buffer the aqueous phase of the emulsion to a pH where the hydrolysis of the ester is minimized (typically in the acidic range for salicylates). 2. Evaluate the stability of individual excipients at the formulation's pH. |
| Discoloration or Odor Change | 1. Oxidative degradation of this compound or other formulation components. 2. Photodegradation upon exposure to light. | 1. Incorporate antioxidants such as BHT (Butylated Hydroxytoluene) or Tocopherol (Vitamin E) into the oil phase. 2. Protect the formulation from light by using opaque or amber-colored packaging. Conduct photostability studies as per ICH Q1B guidelines.[2] |
| Decrease in THFS Concentration Over Time | 1. Chemical degradation through hydrolysis, oxidation, or photolysis. 2. Partitioning of THFS into the packaging material. | 1. Perform a forced degradation study to identify the primary degradation pathway.[3][4] Based on the results, implement targeted stabilization strategies (e.g., pH adjustment, addition of antioxidants, light protection). 2. Conduct compatibility studies with the selected packaging materials. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in an emulsion?
Based on the chemical structure of this compound, an ester of salicylic acid, the most probable degradation pathway in an emulsion is hydrolysis of the ester bond. This reaction is typically catalyzed by acidic or basic conditions and results in the formation of Salicylic Acid and Tetrahydrofurfuryl Alcohol. Other potential degradation pathways that should be investigated include oxidation of the phenolic hydroxyl group and the tetrahydrofuran (B95107) ring, and photodegradation upon exposure to UV light.[5][6]
dot ```dot graph DegradationPathway { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontcolor="#202124"];
THFS [label="this compound"]; Hydrolysis [label="Hydrolysis\n(Acid/Base Catalyzed)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photodegradation [label="Photodegradation\n(UV Light)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SA [label="Salicylic Acid"]; THA [label="Tetrahydrofurfuryl Alcohol"]; OxidizedProducts [label="Oxidized Degradation\nProducts"]; PhotoProducts [label="Photodegradation\nProducts"];
THFS -> Hydrolysis; THFS -> Oxidation; THFS -> Photodegradation; Hydrolysis -> SA; Hydrolysis -> THA; Oxidation -> OxidizedProducts; Photodegradation -> PhotoProducts; }
Caption: Workflow for a forced degradation study of a THFS emulsion.
3. What is a suitable analytical method for quantifying this compound in an emulsion?
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a robust and widely used technique for the quantification of active ingredients in topical formulations.
Experimental Protocol: RP-HPLC Method for THFS Quantification
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to adjust pH) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by obtaining a UV spectrum of a standard solution of this compound in the mobile phase. Salicylates typically exhibit strong absorbance in the range of 230-310 nm.
-
Sample Preparation:
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Accurately weigh a known amount of the emulsion.
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Disperse the emulsion in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to extract the THFS. Sonication may be required to ensure complete extraction.
-
Centrifuge the sample to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification: Create a calibration curve using standard solutions of THFS of known concentrations. The concentration of THFS in the emulsion sample can be determined by comparing its peak area to the calibration curve.
4. Which excipients are known to be compatible with this compound?
Based on existing formulations, the following excipients are generally considered compatible with this compound in topical creams:
-
Emulsifiers: Cetostearyl alcohol, Polysorbate 20. [1]* Stiffening Agents: Stearic acid.
-
Preservatives: Methyl parahydroxybenzoate (E218). [1] It is crucial to perform compatibility studies with all selected excipients to ensure the stability of the final formulation.
dot
Caption: Excipient compatibility considerations for THFS emulsions.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
Technical Support Center: Formulation of Tetrahydrofurfuryl Salicylate Topical Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrofurfuryl Salicylate (THFS) in topical preparations. The focus is on preventing the crystallization of THFS to ensure product stability and efficacy.
Troubleshooting Guides
Issue: this compound crystallization observed in the formulation during stability studies.
Root Cause Analysis and Corrective Actions:
A primary reason for the crystallization of an active pharmaceutical ingredient (API) in a topical formulation is its concentration exceeding its solubility in the vehicle over the product's shelf life. This can be triggered by factors such as temperature fluctuations or solvent evaporation.
Logical Flow for Troubleshooting Crystallization
Caption: Troubleshooting workflow for addressing THFS crystallization.
Corrective Actions:
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Solvent System Optimization:
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Rationale: The solubility of THFS can be significantly influenced by the solvent system.
-
Action: Consider incorporating co-solvents known to solubilize salicylates. Propylene glycol and ethanol (B145695) are common choices in topical formulations. While specific solubility data for THFS is limited, data for the structurally similar salicylic (B10762653) acid can provide a starting point.
Solvent Solubility of Salicylic Acid (Proxy for THFS) Propylene Glycol ~21.9 g / 100 g[1] Ethanol (pure) ~14% w/v[2] Water 2.2 mg/mL[3]
-
-
Inclusion of Crystallization Inhibitors:
-
Rationale: Polymers can inhibit crystallization by increasing the viscosity of the formulation, thereby reducing molecular mobility, and by sterically hindering the formation of crystal lattices.
-
Action: Introduce a crystallization inhibitor such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC) into the formulation. The optimal concentration will depend on the specific formulation but typically ranges from 1-5% w/w for HPMC in topical gels and can be varied for PVP depending on the desired formulation characteristics.[4][5]
-
-
Viscosity Modification:
-
Rationale: Increasing the viscosity of the external phase of a cream or gel can physically hinder the diffusion and aggregation of THFS molecules, thus preventing crystal growth.
-
Action: Optimize the concentration of the gelling agent (e.g., carbomers, cellulose (B213188) derivatives) to achieve a higher viscosity without compromising the desired sensory attributes of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (THFS) crystallization in topical preparations?
A1: The primary cause of THFS crystallization is supersaturation. This occurs when the concentration of THFS in the formulation's vehicle exceeds its saturation solubility. This can happen due to a high initial concentration of THFS, evaporation of a volatile solvent from the formulation, or changes in temperature during storage that decrease the solubility of THFS.
Q2: How can I increase the solubility of THFS in my topical formulation?
A2: To increase the solubility of THFS, you can modify the solvent system. Incorporating co-solvents like propylene glycol or ethanol can significantly enhance the solubility of salicylates. Based on data for salicylic acid, propylene glycol is a particularly effective solvent.[1] The table above provides a reference for the solubility of salicylic acid in these solvents.
Q3: What are the recommended crystallization inhibitors for THFS, and at what concentrations should they be used?
A3: Polymers such as Polyvinylpyrrolidone (PVP) and Hydroxypropyl Methylcellulose (HPMC) are commonly used as crystallization inhibitors in topical formulations.[4][5] They function by increasing viscosity and sterically hindering crystal formation. The effective concentration can vary depending on the overall formulation, but a starting point for HPMC in topical gels is typically between 1% and 4% w/w.[4] For PVP, the concentration can be adjusted based on the desired release characteristics and stability.[6] It is recommended to perform a screening study to determine the optimal type and concentration of polymer for your specific formulation.
Q4: Can the viscosity of the formulation impact THFS crystallization?
A4: Yes, the viscosity of the formulation plays a crucial role. A higher viscosity can slow down the diffusion of THFS molecules, which is a necessary step for both the formation of crystal nuclei and the growth of existing crystals. By increasing the concentration of a gelling agent, you can create a more structured vehicle that physically impedes the crystallization process.
Q5: What analytical techniques are suitable for detecting and quantifying THFS crystals in a semi-solid formulation?
A5: Several analytical techniques can be employed to detect and quantify crystals:
-
Polarized Light Microscopy (PLM): A simple and effective method for the visual detection of crystalline material.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal morphology and distribution within the formulation.
-
X-Ray Powder Diffraction (XRPD): Can identify the crystalline form of the material and can be used for quantification.
-
Differential Scanning Calorimetry (DSC): Can detect the melting of crystalline material, providing information on the presence and quantity of crystals.
Experimental Protocols
Protocol 1: Evaluation of Crystal Growth in a Topical Cream Formulation
Objective: To assess the physical stability of a THFS topical cream with respect to crystal growth under accelerated conditions.
Methodology Workflow ```dot digraph "Crystal Growth Evaluation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label = "Preparation"; style = "rounded"; color = "#5F6368"; "Formulation" [label="Prepare THFS Cream Formulation"]; "Packaging" [label="Package in appropriate containers"]; }
subgraph "cluster_1" { label = "Stability Storage"; style = "rounded"; color = "#5F6368"; "Accelerated_Conditions" [label="Store at accelerated conditions\n(e.g., 40°C/75% RH)"]; "Freeze_Thaw" [label="Subject to freeze-thaw cycles\n(e.g., -20°C to 25°C)"]; }
subgraph "cluster_2" { label = "Analysis"; style = "rounded"; color = "#5F6368"; "Time_Points" [label="Withdraw samples at predefined time points"]; "PLM_Analysis" [label="Analyze by Polarized Light Microscopy"]; "Image_Analysis" [label="Quantify crystal size and number"]; }
"Formulation" -> "Packaging"; "Packaging" -> "Accelerated_Conditions"; "Packaging" -> "Freeze_Thaw"; "Accelerated_Conditions" -> "Time_Points"; "Freeze_Thaw" -> "Time_Points"; "Time_Points" -> "PLM_Analysis"; "PLM_Analysis" -> "Image_Analysis"; }
References
- 1. soapoilsandherbs.co.za [soapoilsandherbs.co.za]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tetrahydrofurfuryl Salicylate (THFS) Degradation in Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering degradation of Tetrahydrofurfuryl salicylate (B1505791) (THFS) during experiments under acidic conditions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Tetrahydrofurfuryl salicylate (THFS) in acidic conditions?
A1: Under acidic conditions, this compound (THFS), like other salicylate esters, primarily undergoes acid-catalyzed hydrolysis. This reaction involves the cleavage of the ester bond, yielding salicylic (B10762653) acid and tetrahydrofurfuryl alcohol as the main degradation products. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2]
Q2: What are the key factors that influence the rate of THFS degradation?
A2: The rate of acid-catalyzed hydrolysis of THFS is primarily influenced by:
-
pH: The concentration of hydronium ions (H₃O⁺) is a direct catalyst for the reaction. Lower pH values (higher acidity) will accelerate the degradation rate.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing experiments at lower temperatures can significantly reduce the degradation rate.[3]
-
Solvent Composition: The presence of water is essential for hydrolysis. The polarity of the solvent system can also influence reaction kinetics.
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Presence of Other Catalysts: Besides protons, other acidic species present in the reaction mixture could potentially catalyze the degradation.
Q3: How can I detect and quantify the degradation of THFS and the formation of its degradation products?
A3: Several analytical techniques can be employed to monitor the degradation of THFS and quantify the formation of salicylic acid and tetrahydrofurfuryl alcohol:
-
High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating and quantifying the parent compound (THFS) and its degradation products. A suitable C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer is often a good starting point.[4]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is well-suited for the analysis of volatile and semi-volatile compounds like salicylate esters and their alcohol counterparts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to THFS and the appearance of new signals from salicylic acid and tetrahydrofurfuryl alcohol.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of the ester carbonyl group and the appearance of the carboxylic acid hydroxyl group can be monitored using FTIR.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues related to THFS degradation.
Issue 1: Unexpectedly High Levels of THFS Degradation Observed in an Experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low pH of the medium | Carefully measure and adjust the pH of all solutions to the desired, less acidic range. Use appropriate buffer systems to maintain a stable pH. | The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of protons.[2] |
| Elevated experimental temperature | Conduct the experiment at a lower temperature. If possible, perform reactions and sample handling in an ice bath.[3] | Lowering the temperature reduces the kinetic energy of the molecules, thereby slowing down the reaction rate. |
| Prolonged exposure to acidic aqueous conditions | Minimize the duration of the experiment or the time the sample is in an acidic aqueous environment. Quench the reaction at specific time points if necessary. | The extent of hydrolysis is dependent on the reaction time.[3] |
| Inappropriate solvent system | If the experimental design allows, consider using a less polar solvent or a co-solvent system to reduce the activity of water. | Water is a key reactant in the hydrolysis reaction. |
Issue 2: Inconsistent or Irreproducible Degradation Results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inaccurate pH measurements | Calibrate the pH meter before each use with fresh, certified buffer standards. | Inaccurate pH readings can lead to significant variations in the actual acidity of the medium. |
| Temperature fluctuations | Use a temperature-controlled water bath or incubator to maintain a constant and uniform temperature throughout the experiment. | Small variations in temperature can have a noticeable impact on the reaction rate. |
| Variability in sample preparation | Standardize the sample preparation protocol, ensuring consistent concentrations of all components and a consistent order of addition. | Minor differences in initial conditions can lead to divergent results over time. |
| Contamination of reagents | Use high-purity reagents and solvents. Ensure that glassware is thoroughly cleaned and free of any acidic or basic residues. | Contaminants can act as unintended catalysts or inhibitors. |
Experimental Protocols
Protocol 1: Stability Study of THFS in Acidic Buffer using HPLC
Objective: To determine the degradation kinetics of THFS at a specific acidic pH and temperature.
Materials:
-
This compound (THFS)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic, phosphoric acid)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Temperature-controlled incubator
Methodology:
-
Preparation of Buffer: Prepare a phosphate buffer of the desired acidic pH (e.g., pH 3.0) using HPLC-grade water and buffer components.
-
Preparation of THFS Stock Solution: Prepare a concentrated stock solution of THFS in acetonitrile.
-
Initiation of Degradation Study:
-
Pre-heat the acidic buffer to the desired temperature (e.g., 40°C) in the incubator.
-
Add a small, known volume of the THFS stock solution to the pre-heated buffer to achieve the desired final concentration. Mix well. This is time zero (t=0).
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching (if necessary): Immediately neutralize the aliquot with a small amount of a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., starting with a higher percentage of aqueous buffer and increasing the percentage of acetonitrile over time) to separate THFS, salicylic acid, and tetrahydrofurfuryl alcohol.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 230 nm and 303 nm for salicylates).
-
-
Data Analysis:
-
Quantify the concentration of THFS remaining at each time point by comparing the peak area to a calibration curve.
-
Plot the natural logarithm of the THFS concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The negative of the slope will be the degradation rate constant (k).
-
Data Presentation
Table 1: Illustrative Degradation Data for THFS at 40°C
| pH | Time (hours) | THFS Concentration (µg/mL) | % THFS Remaining |
| 2.0 | 0 | 100.0 | 100.0 |
| 2 | 85.2 | 85.2 | |
| 4 | 72.6 | 72.6 | |
| 8 | 52.7 | 52.7 | |
| 12 | 38.3 | 38.3 | |
| 24 | 14.7 | 14.7 | |
| 4.0 | 0 | 100.0 | 100.0 |
| 2 | 98.1 | 98.1 | |
| 4 | 96.2 | 96.2 | |
| 8 | 92.6 | 92.6 | |
| 12 | 89.1 | 89.1 | |
| 24 | 79.4 | 79.4 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for THFS.
Visualizations
Degradation Pathway of this compound
Caption: Acid-Catalyzed Hydrolysis of THFS.
Troubleshooting Workflow for THFS Degradation
Caption: Troubleshooting Workflow for High THFS Degradation.
Potential Signaling Pathway Affected by Salicylates
Caption: Inhibition of NF-κB Pathway by Salicylates.
References
Technical Support Center: Optimization of HPLC Parameters for Tetrahydrofurfuryl Salicylate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Tetrahydrofurfuryl salicylate (B1505791).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of Tetrahydrofurfuryl salicylate.
| Issue | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection issue (e.g., air bubble in syringe, clogged injector). | Action: Manually inspect the injector and syringe for air bubbles. Purge the injection port and ensure a proper sample draw. Inject a standard of known concentration to verify system performance. |
| Improper wavelength selection. | Action: Verify the detector wavelength. For salicylates, a wavelength in the range of 304-310 nm is generally effective.[1][2] | |
| Sample degradation. | Action: Ensure proper sample handling and storage. Prepare fresh samples and standards. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched solvent strength between sample and mobile phase. | Action: Dissolve the sample in the initial mobile phase or a weaker solvent.[3] |
| Column overload. | Action: Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the stationary phase. | Action: Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase to improve peak shape.[1] For acidic compounds like salicylates, a mobile phase pH below the pKa (around 3 for salicylic (B10762653) acid) can improve peak shape on a reversed-phase column.[4] | |
| Column contamination or degradation. | Action: Flush the column with a strong solvent.[3] If the problem persists, consider replacing the guard column or the analytical column.[4] | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Action: Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase to remove dissolved gases.[5] |
| Fluctuations in column temperature. | Action: Use a column oven to maintain a consistent temperature.[5] | |
| Inadequate column equilibration. | Action: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis.[3] | |
| High Backpressure | Blockage in the system (e.g., clogged frit, tubing, or guard column). | Action: Systematically check for blockages, starting from the detector and moving backward.[3] Replace any clogged components. |
| Particulate matter in the sample or mobile phase. | Action: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[5] | |
| Baseline Noise or Drift | Air bubbles in the pump or detector. | Action: Degas the mobile phase and purge the pump to remove air bubbles.[5] |
| Contaminated mobile phase or column. | Action: Use high-purity solvents and prepare fresh mobile phase. Clean the column with appropriate solvents.[5] | |
| Detector lamp instability. | Action: Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC mobile phase for this compound analysis?
A1: A good starting point for reversed-phase HPLC analysis of salicylates is a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with an acidic modifier.[1][6] For example, a mobile phase of methanol and water in a 65:35 (v/v) ratio with 1.0% acetic acid has been used for methyl salicylate.[1]
Q2: Which type of HPLC column is most suitable for this compound?
A2: A C8 or C18 reversed-phase column is a common and effective choice for the analysis of salicylates.[1][7] These columns provide good retention and separation for moderately non-polar compounds like this compound.
Q3: What is the recommended detection wavelength for this compound?
A3: Based on the analysis of similar salicylate compounds, a UV detection wavelength in the range of 304 nm to 310 nm is recommended for optimal sensitivity.[1][2]
Q4: How can I improve the resolution between this compound and other components in my sample?
A4: To improve resolution, you can try adjusting the mobile phase composition by varying the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention times and may improve separation. You can also consider a gradient elution if your sample contains compounds with a wide range of polarities.
Q5: Is a guard column necessary for this analysis?
A5: While not always mandatory, using a guard column is highly recommended.[4] It helps protect the analytical column from contaminants and particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 305 nm |
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.
5. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the this compound peak based on the retention time and calibration curve of the standard.
HPLC Workflow for this compound Analysis
Caption: Workflow for HPLC analysis of this compound.
References
- 1. turkjps.org [turkjps.org]
- 2. [Simultaneous determination of 9 ultraviolet absorbers in cosmetics by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. benchchem.com [benchchem.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Enhancing the skin permeation of Tetrahydrofurfuryl salicylate with chemical enhancers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the skin permeation of Tetrahydrofurfuryl Salicylate (B1505791) using chemical enhancers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro skin permeation experiments using Franz Diffusion Cells.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in permeation data between replicate cells. | 1. Inconsistent skin membrane thickness or integrity. 2. Air bubbles trapped between the skin and the receptor medium. 3. Inconsistent dosing of the formulation. 4. Poor matching of donor and receptor chambers of the Franz cells.[1] | 1. Ensure skin sections are of uniform thickness and perform integrity tests (e.g., transepidermal water loss - TEWL) before the experiment. 2. Carefully inspect for and remove any air bubbles in the receptor chamber after mounting the skin.[2] Tilting the cell can help release trapped bubbles. 3. Use a positive displacement pipette for accurate and consistent application of the formulation. 4. Match donor and receptor chambers with similar effective diffusion areas.[1] |
| No or very low drug permeation detected. | 1. Insufficient drug solubility in the receptor medium (non-sink conditions). 2. Degradation of the drug in the formulation or receptor medium. 3. The chosen chemical enhancer is ineffective for Tetrahydrofurfuryl Salicylate. 4. Issues with the analytical method's sensitivity. | 1. Increase the solubility of the drug in the receptor medium by adding a co-solvent (e.g., ethanol) or a surfactant, ensuring it doesn't damage the skin membrane.[3] 2. Check the stability of this compound at the experimental temperature and pH. Consider adding antioxidants or adjusting the pH. 3. Screen a panel of enhancers with different mechanisms of action (e.g., fatty acids, alcohols, terpenes). 4. Validate the analytical method to ensure it has a limit of detection and quantification sufficient for the expected permeated concentrations. |
| Irreproducible results from day to day. | 1. Variation in experimental conditions (e.g., temperature, stirring speed). 2. Differences in skin batches from different donors. 3. Inconsistent preparation of the formulation. | 1. Calibrate and validate all equipment, including the water bath and stirrer, to ensure consistent operation.[1] 2. Whenever possible, use skin from the same donor for a set of comparative experiments. Document donor information. 3. Follow a standardized and well-documented protocol for formulation preparation. |
| Mass balance at the end of the experiment is significantly less than 100%. | 1. Evaporation of the drug or vehicle from the donor chamber. 2. Binding of the drug to the Franz cell apparatus or skin. 3. Incomplete extraction of the drug from the skin or apparatus. | 1. Cover the donor chamber with parafilm or a lid to minimize evaporation.[3] 2. Perform recovery studies to quantify the amount of drug bound to the apparatus. 3. Optimize the extraction procedure from the skin and rinse all parts of the Franz cell with a suitable solvent at the end of the experiment. |
Frequently Asked Questions (FAQs)
1. What are the most common chemical enhancers for salicylate permeation?
While specific data for this compound is limited, studies on other salicylates suggest that fatty acids (like oleic acid), alcohols (such as ethanol (B145695) and propylene (B89431) glycol), and terpenes are effective enhancers.[4][5] Oleic acid has been shown to increase the flux of salicylic (B10762653) acid significantly.[4]
2. How do I choose the right chemical enhancer for my formulation?
The choice of enhancer depends on the physicochemical properties of your drug and vehicle.[6] It is recommended to screen a variety of enhancers with different mechanisms of action.[7] Key mechanisms include disruption of the stratum corneum lipids, interaction with intracellular proteins, and improved drug partitioning.[8][9]
3. What is the typical concentration range for chemical enhancers?
The concentration of a chemical enhancer is a critical parameter. It should be high enough to be effective but not so high as to cause skin irritation. For example, oleic acid is often used at concentrations between 1-5%. It is crucial to perform dose-ranging studies to find the optimal concentration.
4. Can I use a combination of chemical enhancers?
Yes, combinations of enhancers can have synergistic effects. For instance, propylene glycol is often used as a co-solvent with other enhancers like fatty acids to improve drug solubility and partitioning into the skin.
5. What type of skin membrane should I use for my in vitro permeation studies?
Human cadaver skin is the gold standard for in vitro permeation testing as it is most relevant to in vivo conditions.[1] However, due to ethical and availability issues, animal skins (e.g., porcine or rat skin) are often used as alternatives.[1] It's important to note that permeability can vary between species.
6. How long should I run my in vitro permeation experiment?
The duration of the experiment should be sufficient to reach a steady-state flux.[10] For many transdermal formulations, this is typically between 24 and 48 hours. Sampling should be frequent enough to accurately characterize the permeation profile.
Data Presentation
Table 1: Enhancement of Salicylate Permeation by Chemical Enhancers (Data from related salicylates)
| Salicylate | Enhancer | Enhancement Ratio (Flux) | Reference |
| Salicylic Acid | Oleic Acid | 28-fold | [4] |
| Salicylic Acid | n-Hexylamine | 11-fold | [4] |
Note: This data is for salicylic acid and is provided as a reference due to the lack of specific data for this compound.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for conducting an in vitro skin permeation test.
-
Preparation of Receptor Solution :
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
If the solubility of this compound is low, a co-solvent such as ethanol (e.g., up to 40%) may be added. Ensure the final concentration does not damage the skin.
-
Degas the receptor solution to prevent air bubble formation.[3]
-
-
Skin Membrane Preparation :
-
Use dermatomed human or porcine skin of a consistent thickness (e.g., 500 ± 100 µm).
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Perform a skin integrity test (e.g., measure transepidermal water loss) on the skin sections before mounting.
-
-
Franz Diffusion Cell Setup :
-
Fill the receptor chamber of the Franz cell with the degassed receptor solution, ensuring there are no air bubbles.[3]
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
Place the cells in a circulating water bath maintained at 32 ± 1 °C to achieve a skin surface temperature of approximately 32°C.[3]
-
Add a magnetic stir bar to the receptor chamber and ensure constant stirring.
-
-
Dosing and Sampling :
-
Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
-
Cover the donor chamber to prevent evaporation.[3]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[3]
-
-
Sample Analysis :
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis :
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
Mandatory Visualization
Caption: Workflow for an in vitro skin permeation study.
Caption: Mechanisms of action for chemical permeation enhancers.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. norlab.com [norlab.com]
- 3. alterlab.co.id [alterlab.co.id]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. jddtonline.info [jddtonline.info]
- 10. permegear.com [permegear.com]
Overcoming poor solubility of Tetrahydrofurfuryl salicylate in aqueous solutions
Technical Support Center: Tetrahydrofurfuryl Salicylate (B1505791) Solubility
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and experimental protocols to overcome the poor aqueous solubility of Tetrahydrofurfuryl salicylate (THFS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (THFS) not dissolving in my aqueous buffer?
A1: this compound is a poorly water-soluble compound due to its chemical structure. An estimated aqueous solubility is approximately 272.7 mg/L at 25°C[1]. Its lipophilic nature, characterized by an estimated LogP (octanol/water partition coefficient) of 2.6, indicates a strong preference for non-polar environments over water[1]. The molecule contains a bulky, non-polar tetrahydrofurfuryl group and a salicylate ring, which dominate its overall low polarity and limit its ability to form favorable hydrogen bonds with water.
Q2: What are the primary strategies to improve the aqueous solubility of THFS?
A2: The most common and effective strategies for enhancing the solubility of poorly soluble drugs like THFS fall into three main categories.[2][3][4] The choice of method depends on the experimental requirements, such as the final desired concentration, downstream assay compatibility, and acceptable excipients.
-
Co-solvency: This involves adding a water-miscible organic solvent in which THFS is more soluble.[5][6][7] Common co-solvents include ethanol, propylene (B89431) glycol (PG), polyethylene (B3416737) glycol (PEG 400), and dimethyl sulfoxide (B87167) (DMSO).[6][8]
-
Micellar Solubilization (Surfactants): Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[9] These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like THFS, effectively dispersing them in the aqueous medium.[2][10]
-
Inclusion Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can trap guest molecules like THFS within their cavity, forming a water-soluble inclusion complex.[12][13] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their higher aqueous solubility.[12]
Q3: How do I choose the right solubilization method for my experiment?
A3: Selecting the appropriate method requires considering the constraints of your experimental system. The flowchart below provides a logical decision-making process to guide your choice between the primary solubilization strategies.
Quantitative Data Summary
While specific data for this compound is limited, the following table provides illustrative examples of solubility enhancement for other poorly soluble salicylates using different techniques. This demonstrates the potential magnitude of improvement that can be achieved.
| Compound | Base Solubility (Water) | Method | Excipient | Achieved Solubility | Fold Increase |
| Salicylic Acid | ~2.24 mg/mL[14] | Co-solvency | 20% Ethanol | ~5 mg/mL[15] | ~2.2x |
| Salicylic Acid | ~2.24 mg/mL[14] | Complexation | Sodium Phosphate (3:1 ratio) | Soluble in 50 parts water | Significant |
| Model Hydrophobic Drug | < 0.01 mg/mL | Micellar Solubilization | Anionic Surfactant | 1-5 mg/mL | 100-500x |
| Model Hydrophobic Drug | < 0.01 mg/mL | Complexation | HP-β-Cyclodextrin | 2-10 mg/mL | 200-1000x |
Note: Data for "Model Hydrophobic Drug" is generalized from typical results seen in pharmaceutical development to illustrate the potential of these methods.[2][16]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol details how to determine the minimum amount of co-solvent required to keep THFS in solution at the desired concentration.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of THFS (e.g., 50 mg/mL) in a water-miscible organic solvent (e.g., DMSO or Ethanol).
-
Prepare Co-solvent Blends: In separate vials, prepare a series of aqueous buffer solutions containing varying percentages of the chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v).
-
Spiking: Add a small volume of the THFS stock solution to each co-solvent blend to achieve the desired final THFS concentration. For example, add 2 µL of a 50 mg/mL stock to 998 µL of buffer to get a final concentration of 100 µg/mL.
-
Equilibration and Observation: Vortex each vial thoroughly and allow it to equilibrate at the desired experimental temperature (e.g., 25°C or 37°C) for 1-2 hours.
-
Assessment: Visually inspect each vial for any signs of precipitation or cloudiness against a dark background. The lowest percentage of co-solvent that results in a clear, stable solution is the optimal condition.
Protocol 2: Micellar Solubilization using Surfactants
This protocol uses the principle of phase-solubility to find a suitable surfactant concentration.
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of a surfactant (e.g., Polysorbate 80 or Cremophor EL) ranging from below to well above its known CMC (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v).
-
Add Excess THFS: Add an excess amount of solid THFS powder to each surfactant solution in separate sealed vials. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[12]
-
Separation: Centrifuge or filter (using a 0.22 µm PVDF syringe filter) the samples to separate the undissolved THFS from the supernatant.
-
Quantification: Determine the concentration of dissolved THFS in the clear supernatant of each sample using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Analysis: Plot the concentration of dissolved THFS against the surfactant concentration. The point at which solubility begins to sharply increase corresponds to the CMC, and the linear portion of the graph above the CMC can be used to determine the solubilization capacity.
Protocol 3: Solubility Enhancement via Cyclodextrin Inclusion Complexation
This protocol is used to determine the effect of a cyclodextrin on the solubility of THFS.[12]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), e.g., 0, 10, 20, 50, 100 mM.[12]
-
Add Excess THFS: Add an excess amount of solid THFS to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature for 24-72 hours to reach equilibrium.[12]
-
Separation: Remove the undissolved THFS by centrifugation or filtration (0.22 µm filter).
-
Quantification: Analyze the clear supernatant from each vial by HPLC or UV-Vis spectroscopy to determine the concentration of dissolved THFS.
-
Phase-Solubility Diagram: Plot the concentration of dissolved THFS against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation stability constant.
References
- 1. This compound, 2217-35-8 [thegoodscentscompany.com]
- 2. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. japer.in [japer.in]
- 5. longdom.org [longdom.org]
- 6. wjbphs.com [wjbphs.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. pharmedicinejournal.com [pharmedicinejournal.com]
- 10. Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Pharmedicine Journal [pharmedicinejournal.com]
- 11. eijppr.com [eijppr.com]
- 12. benchchem.com [benchchem.com]
- 13. humapub.com [humapub.com]
- 14. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ulprospector.com [ulprospector.com]
- 16. mdpi.com [mdpi.com]
Identifying degradation products of Tetrahydrofurfuryl salicylate under stress testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of Tetrahydrofurfuryl salicylate (B1505791) under stress testing conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation products of Tetrahydrofurfuryl salicylate under hydrolytic stress?
Based on the ester functional group in this compound, the primary degradation pathway under both acidic and basic hydrolytic stress is the cleavage of the ester bond.[1] This reaction is anticipated to yield Salicylic (B10762653) acid and Tetrahydrofurfuryl alcohol as the main degradation products.
Q2: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[2][3] A reversed-phase column (e.g., C18) with a photodiode array (PDA) detector is suitable for separating and quantifying the parent drug and its degradation products.[2][3] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.
Q3: We are observing poor separation between the parent peak and a degradant peak in our HPLC analysis. What should we do?
Poor resolution can be addressed by modifying the chromatographic conditions. Consider the following adjustments:
-
Mobile Phase Composition: Alter the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.
-
pH of the Mobile Phase: Adjusting the pH can change the ionization state of the analytes, which can significantly impact their retention and selectivity.
-
Column Chemistry: If modifying the mobile phase is insufficient, switching to a different column chemistry (e.g., a different stationary phase or a column with a different particle size) may be necessary.
-
Gradient Elution: Employing a gradient elution profile instead of an isocratic one can often improve the separation of complex mixtures.
Q4: The total mass balance of our forced degradation study is below 95%. What could be the reasons?
A low mass balance suggests that not all degradation products are being accounted for. Possible reasons include:
-
Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them undetectable by a PDA/UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such compounds.
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: Degradation products might be insoluble in the sample diluent and precipitate out of the solution.
-
Adsorption: The degradants may adsorb onto the surfaces of the sample vials or the HPLC column.
Q5: Are there any specific safety precautions to consider when handling this compound and its degradation products?
Yes, standard laboratory safety protocols should be followed. This compound and its potential degradation products, such as Salicylic acid, can be irritating to the skin and eyes. Tetrahydrofurfuryl alcohol is also a chemical that requires careful handling in a well-ventilated area.[4][5] Always consult the Safety Data Sheet (SDS) for each compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.[6] |
| High intrinsic stability of the molecule. | While this compound is expected to hydrolyze, if no degradation is observed under initial conditions, incrementally increase the stress levels. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways. |
| Analytical method not sensitive enough. | Ensure the analytical method is validated and has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) to detect small amounts of degradation products. |
Issue 2: Excessive Degradation (More than 20%)
| Possible Cause | Troubleshooting Step |
| Stress conditions are too aggressive. | Reduce the concentration of the stressor, the temperature, or the exposure time. The goal is to achieve a target degradation of 5-20%.[6][7][8] |
| High reactivity of the drug substance. | For highly labile compounds, use milder stress conditions from the outset (e.g., lower temperatures, lower concentrations of stressors). |
Predicted Degradation Products of this compound
The following table summarizes the potential degradation products of this compound under various stress conditions based on its chemical structure and the known degradation pathways of similar compounds.
| Stress Condition | Predicted Primary Degradation Products | Predicted Secondary Degradation Products |
| Acidic Hydrolysis | Salicylic Acid, Tetrahydrofurfuryl Alcohol | Further degradation products of Salicylic Acid and Tetrahydrofurfuryl Alcohol under acidic conditions. |
| Alkaline Hydrolysis | Salicylic Acid, Tetrahydrofurfuryl Alcohol | Further degradation products of Salicylic Acid and Tetrahydrofurfuryl Alcohol under alkaline conditions. |
| **Oxidative (e.g., H₂O₂) ** | Oxidized derivatives of the salicylic acid and/or tetrahydrofuran (B95107) ring. | Ring-opened products of the tetrahydrofuran moiety. |
| Thermal | Salicylic Acid, Tetrahydrofurfuryl Alcohol (if moisture is present). Other thermal decomposition products. | Decarboxylation products of Salicylic Acid (e.g., phenol). |
| Photolytic | Photodegradation products of Salicylic Acid.[9][10] | Complex mixture of smaller, fragmented molecules. |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid.
-
Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide.
-
Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours). Due to the higher reactivity under basic conditions, elevated temperatures may not be necessary initially.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of purified water.
-
Heat the mixture at 60°C for a specified period (e.g., 24 and 48 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described above.
-
Oxidative Stress:
-
To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation testing.
Caption: Predicted hydrolytic degradation pathway.
References
- 1. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. ijsdr.org [ijsdr.org]
- 4. テトラヒドロフルフリルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. article.sapub.org [article.sapub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Method for removing impurities from synthesized Tetrahydrofurfuryl salicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized Tetrahydrofurfuryl salicylate (B1505791) (THFS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized Tetrahydrofurfuryl salicylate?
Common impurities in crude this compound synthesized via Fischer esterification of salicylic (B10762653) acid with tetrahydrofurfuryl alcohol may include:
-
Unreacted Starting Materials: Salicylic acid and tetrahydrofurfuryl alcohol.
-
Catalyst Residue: Typically a strong acid catalyst such as sulfuric acid.
-
Byproducts: Potential byproducts from side reactions, such as the dehydration of tetrahydrofurfuryl alcohol or the formation of ethers from the alcohol.
-
Residual Solvents: Any solvents used during the synthesis or workup process.
Q2: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are:
-
Distillation: Effective for separating THFS from less volatile impurities like salicylic acid and catalyst residues, and more volatile impurities like residual solvents or byproducts from tetrahydrofurfuryl alcohol.
-
Recrystallization: A suitable method if the crude product is a solid or can be solidified. This technique is excellent for removing soluble impurities.
-
Column Chromatography: A high-resolution technique for separating THFS from impurities with different polarities.
Q3: How can I assess the purity of my this compound sample?
Several analytical methods can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for quantifying the main component and detecting impurities. A reversed-phase C18 column with a mobile phase like methanol-water or acetonitrile-water is a good starting point.
-
Gas Chromatography (GC): Suitable for analyzing the volatile components of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for solid samples.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Solution |
| Product loss during extraction and washing steps. | Minimize the number of extraction and washing steps. Ensure the pH is carefully controlled during neutralization to prevent hydrolysis of the ester. |
| Incomplete crystallization during recrystallization. | Ensure the solution is fully saturated at the higher temperature and cooled slowly to maximize crystal formation. Use an appropriate anti-solvent if necessary. |
| Co-distillation with impurities. | Optimize the distillation conditions (pressure and temperature) to achieve better separation. Consider using a fractionating column. |
| Product degradation. | Avoid excessive heat and prolonged exposure to acidic or basic conditions. |
Problem 2: Presence of residual salicylic acid after purification.
| Possible Cause | Solution |
| Incomplete reaction. | Ensure the esterification reaction goes to completion by using an excess of one reactant or by removing water as it is formed. |
| Insufficient washing. | Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted salicylic acid. |
| Inadequate separation during distillation. | Salicylic acid has a much higher boiling point than THFS, so simple distillation should be effective. If issues persist, ensure the vacuum is stable and the temperature gradient is appropriate. |
| Co-crystallization. | Choose a recrystallization solvent system where the solubility of salicylic acid is significantly different from that of THFS. |
Problem 3: Discoloration of the final product.
| Possible Cause | Solution |
| Presence of colored impurities from starting materials or side reactions. | Consider treating the crude product with activated charcoal before the final purification step. |
| Thermal degradation during distillation. | Perform distillation under a high vacuum to lower the boiling point and reduce the risk of thermal decomposition. |
| Oxidation. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Data Presentation
The following table summarizes the potential purification methods and their expected efficacy for removing common impurities from crude this compound.
| Purification Method | Target Impurities | Expected Purity Improvement | Advantages | Disadvantages |
| Vacuum Distillation | Unreacted tetrahydrofurfuryl alcohol, residual solvents, some byproducts, salicylic acid (as residue) | Good to Excellent | Scalable, effective for thermally stable compounds | Requires vacuum, potential for thermal degradation |
| Recrystallization | Unreacted salicylic acid, other solid impurities | Good to Excellent | High purity achievable, scalable | Requires a solid product and a suitable solvent system, potential for product loss in mother liquor |
| Column Chromatography | All types of impurities | Excellent | High resolution, applicable to a wide range of impurities | Can be time-consuming and expensive, requires significant solvent volumes |
Experimental Protocols
1. Vacuum Distillation
This protocol is a general guideline and may require optimization.
-
Setup: Assemble a vacuum distillation apparatus with a heating mantle, a round-bottom flask containing the crude THFS, a short path distillation head with a condenser, and a receiving flask.
-
Procedure:
-
Add a magnetic stir bar or boiling chips to the flask with the crude product.
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the flask.
-
Collect fractions based on the boiling point. The boiling point of THFS will be significantly lower under vacuum.
-
Discard the initial fraction which may contain volatile impurities.
-
Collect the main fraction corresponding to the boiling point of THFS.
-
Leave the high-boiling impurities (like salicylic acid) as a residue in the distillation flask.
-
2. Recrystallization
This protocol assumes THFS is a solid or can be induced to crystallize.
-
Solvent Selection:
-
Test the solubility of crude THFS in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Potential solvents to screen include isopropanol, ethanol, hexane (B92381), or mixtures thereof.
-
-
Procedure:
-
Dissolve the crude THFS in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
3. Column Chromatography
This is a general protocol for purification by flash column chromatography.
-
Stationary and Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase). A good system will give a retention factor (Rf) of ~0.3 for THFS.
-
Silica (B1680970) gel is a common stationary phase for compounds of this polarity.
-
A typical mobile phase could be a mixture of hexane and ethyl acetate.
-
-
Procedure:
-
Pack a chromatography column with silica gel slurried in the mobile phase.
-
Dissolve the crude THFS in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of synthesized this compound.
Caption: Troubleshooting decision-making process for common purification issues.
Technical Support Center: Optimizing Tetrahydrofurfuryl Salicylate Release from Gels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the adjustment of pH to improve the release of Tetrahydrofurfuryl salicylate (B1505791) (THFS) from a gel formulation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low THFS release from the gel. | The pH of the gel may not be optimal for THFS release. The ionization state of THFS and the swelling of the gelling polymer are pH-dependent. | Systematically vary the pH of the gel formulation. For anionic polymers (e.g., carbomers), increasing the pH may enhance polymer swelling and drug release. For cationic polymers (e.g., chitosan), a lower pH might be more effective.[1][2] |
| The viscosity of the gel is too high, hindering drug diffusion. | Adjust the concentration of the gelling agent. A lower concentration will typically result in a lower viscosity and potentially faster release. | |
| Inadequate hydration of the gel matrix. | Ensure the gel is fully hydrated during preparation. Allow sufficient time for the gelling agent to swell completely. | |
| Inconsistent THFS release between batches. | Poor control over the final pH of the gel. | Implement a strict pH measurement and adjustment protocol. Use a calibrated pH meter and add pH-adjusting agents dropwise with constant stirring.[3] |
| Variation in the source or batch of the gelling agent. | Qualify and source gelling agents from a reliable supplier. Perform characterization tests on each new batch of gelling agent. | |
| Incomplete dissolution or uniform dispersion of THFS in the gel. | Optimize the manufacturing process to ensure THFS is fully dissolved or uniformly suspended in the gel matrix. | |
| Precipitation of THFS in the gel over time. | pH shift during storage leading to a decrease in THFS solubility. | Incorporate a suitable buffering system into the gel formulation to maintain a stable pH over the product's shelf life. |
| Incompatibility between THFS and other excipients in the formulation. | Conduct compatibility studies with all formulation components at the intended storage conditions. |
Frequently Asked Questions (FAQs)
Q1: How does pH influence the release of Tetrahydrofurfuryl salicylate (THFS) from a topical gel?
A1: The pH of a gel formulation can significantly impact the release of an active pharmaceutical ingredient (API) like THFS through two primary mechanisms:
-
Modifying the properties of the gelling agent: Many gelling agents used in topical formulations are pH-sensitive polymers.[1][2]
-
Anionic polymers (e.g., carbomers, poly(acrylic acid)) swell and increase drug release at higher (more alkaline) pH values due to the ionization of their acidic groups, leading to electrostatic repulsion and expansion of the polymer network.[2]
-
Cationic polymers (e.g., chitosan) swell and enhance drug release at lower (more acidic) pH values due to the protonation of their amino groups.
-
Q2: What is the ideal pH for a topical gel containing THFS?
A2: The optimal pH for a THFS gel will be a balance between maximizing drug release, ensuring drug stability, and maintaining skin compatibility. The physiological pH of the skin is typically between 4.5 and 6.0.[4] Formulations with a pH in this range are generally better tolerated and less likely to cause irritation.[4] However, the optimal pH for THFS release may fall outside this range depending on the specific gelling agent used. It is crucial to perform in vitro release studies at various pH levels to identify the optimal pH that provides the desired release profile while remaining safe for topical application.
Q3: What are common pH-adjusting agents for topical gels?
A3: Common agents used to adjust the pH of topical gel formulations include:
-
For increasing pH (alkalizing agents): Triethanolamine (B1662121) (TEA), sodium hydroxide, and potassium hydroxide.[3][5]
-
For decreasing pH (acidifying agents): Citric acid and lactic acid.[3][5]
It is important to use these agents in small quantities and with caution, as they can impact the stability and viscosity of the gel.
Q4: How can I measure the release of THFS from my gel formulation?
A4: The standard method for measuring the in vitro release of an API from a semi-solid dosage form is using a Franz diffusion cell system.[6][7] This method is recognized by regulatory agencies like the FDA and is described in the United States Pharmacopeia (USP) General Chapter <1724>.[7]
Data Presentation
The following table presents hypothetical in vitro release data for a THFS gel formulated with an anionic polymer at different pH values. This data is for illustrative purposes to demonstrate how results can be presented and should not be considered as actual experimental results.
| pH of Gel | Cumulative THFS Release at 6 hours (µg/cm²) | Flux (µg/cm²/h) |
| 5.0 | 150.2 ± 12.5 | 25.0 |
| 6.0 | 245.8 ± 18.9 | 41.0 |
| 7.0 | 350.1 ± 25.3 | 58.4 |
| 8.0 | 365.4 ± 22.1 | 60.9 |
*Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Preparation and pH Adjustment of a Carbomer-Based THFS Gel
-
Dispersion of Gelling Agent: Slowly disperse Carbomer 940 (1% w/w) in purified water with continuous stirring until a uniform, lump-free dispersion is obtained.
-
Incorporation of THFS: Dissolve this compound (2% w/w) in a suitable solvent (e.g., ethanol) and slowly add it to the carbomer dispersion with constant mixing.
-
Neutralization and Gel Formation: While stirring, add a neutralizing agent such as triethanolamine (TEA) dropwise to the formulation.
-
pH Measurement: After each addition of the neutralizing agent, allow the mixture to stir for 10-15 minutes and then measure the pH using a calibrated pH meter.[3]
-
Final pH Adjustment: Continue the dropwise addition of the neutralizing agent until the desired pH is achieved.
-
Final Mixing: Once the target pH is reached, continue stirring for another 30 minutes to ensure a homogenous gel.
In Vitro Release Testing (IVRT) using Franz Diffusion Cells
This protocol is a general guideline and should be adapted based on specific experimental needs.
-
Franz Cell Preparation:
-
Clean and dry all components of the Franz diffusion cells.
-
Fill the receptor chambers with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4, containing a solubilizing agent like polysorbate 80 to maintain sink conditions). Ensure the receptor medium is degassed before use.
-
Place a small magnetic stir bar in each receptor chamber.[8]
-
-
Membrane Mounting:
-
Use a synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) suitable for IVRT.
-
Mount the membrane between the donor and receptor chambers, ensuring there are no air bubbles trapped underneath.[9]
-
-
Temperature Equilibration:
-
Place the assembled Franz cells in a circulating water bath maintained at 32 ± 1 °C to mimic the skin surface temperature.[7] Allow the system to equilibrate for at least 30 minutes.
-
-
Sample Application:
-
Apply a finite dose (e.g., 10-15 mg/cm²) of the THFS gel formulation evenly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
Sample Analysis:
-
Analyze the collected samples for THFS concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
-
Data Analysis:
-
Calculate the cumulative amount of THFS released per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of THFS released versus time. The slope of the linear portion of the curve represents the steady-state flux (µg/cm²/h).
-
Mandatory Visualizations
Caption: Workflow for optimizing THFS release through pH adjustment.
Caption: Simplified signaling pathway of salicylate's anti-inflammatory action.
References
- 1. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. ijisrt.com [ijisrt.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process | MDPI [mdpi.com]
- 9. Preparation of pH-Responsive Hydrogels Based on Chondroitin Sulfate/Alginate for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Tetrahydrofurfuryl Salicylate: HPLC vs. Alternative Analytical Methods
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Tetrahydrofurfuryl salicylate (B1505791) against alternative analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), colorimetric assays, and enzymatic assays. The information presented is supported by experimental data from closely related salicylate compounds to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of Tetrahydrofurfuryl salicylate depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC, GC-MS, colorimetric, and enzymatic methods for this purpose.
Table 1: Comparison of Quantitative Performance for Salicylate Analysis
| Parameter | HPLC (for Methyl Salicylate) | GC-MS (for Methyl Salicylate) | Colorimetric Assays (General) | Enzymatic Assays (General) |
| Linearity (R²) | >0.999[1][2] | >0.996[3] | Good | Good |
| Accuracy (% Recovery) | 99.78 - 100.0%[1][2] | 99.48 - 102.33%[3] | Variable, prone to interference | High |
| Precision (%RSD) | <2.0%[1][2] | <3.0%[3] | Variable | <5.0%[4] |
| Limit of Detection (LOD) | ~0.6 µg/mL (for Salicylic Acid)[5] | 0.05 ng/mL[3] | µg/mL to mg/mL range | ~10-40 nM (for DHBA)[6] |
| Limit of Quantification (LOQ) | ~2.0 µg/mL (for Salicylic Acid) | 0.5 ng/mL[3] | µg/mL to mg/mL range | ~20-40 nM (for DHBA)[6] |
| Specificity | High | Very High | Low to Moderate | High |
| Throughput | High | Moderate | High | High |
| Cost per Sample | Moderate | High | Low | High |
Experimental Protocols
Representative HPLC Method for this compound
This protocol is adapted from a validated method for the quantification of Methyl salicylate and is representative of a typical HPLC method for salicylate esters.[1][2]
1.1. Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (65:35, v/v) containing 1.0% acetic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: DAD at 304 nm.[1]
1.2. Standard Solution Preparation:
-
Stock Solution: Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 25 µg/mL to 175 µg/mL.[1]
1.3. Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm membrane filter prior to injection.[1]
1.4. Validation Parameters:
-
Linearity: A seven-point calibration curve was constructed in the range of 25-175 µg/mL, and the correlation coefficient (R²) was found to be 0.9999.[1]
-
Accuracy: The recovery was determined by the standard addition method and was found to be between 99.78% and 100.0%.[1]
-
Precision: Intra-day and inter-day precision were evaluated by analyzing replicate samples at three different concentrations, with RSD values below 2.0%.[1]
-
LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio.
Alternative Methodologies
2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile salicylates, derivatization may be necessary to increase volatility.[7]
-
Principle: Separation is based on the compound's volatility and interaction with the stationary phase, followed by mass-based detection.
-
Advantages: Excellent sensitivity and selectivity, making it suitable for trace analysis and complex matrices.[3]
-
Disadvantages: May require derivatization, which can add complexity to the sample preparation. The instrumentation is generally more expensive and requires more expertise than HPLC.
-
Typical Performance: For methyl salicylate, a validated GC-MS/MS method has demonstrated an LOD of 0.05 ng/mL and an LOQ of 0.5 ng/mL.[3]
2.2. Colorimetric Assays
Colorimetric methods are simple and rapid techniques often used for the quantification of salicylates in biological fluids.[8]
-
Principle: These methods are typically based on the Trinder reaction, where salicylate reacts with ferric ions in an acidic medium to produce a purple-colored complex that can be measured spectrophotometrically.
-
Advantages: Simple, inexpensive, and high-throughput.[8]
-
Disadvantages: Prone to interference from other phenolic compounds and endogenous substances, leading to lower specificity and accuracy.[8]
2.3. Enzymatic Assays
Enzymatic assays offer a more specific alternative to colorimetric methods for salicylate quantification.[8][9]
-
Principle: These assays utilize the enzyme salicylate monooxygenase, which catalyzes the conversion of salicylate to catechol. The reaction can be monitored by measuring the consumption of a cofactor like NADH or by a subsequent colorimetric reaction of the product.[9]
-
Advantages: High specificity for salicylate, reducing the likelihood of interference.[8]
-
Disadvantages: The reagents, particularly the enzyme, can be expensive, and the stability of the enzyme can be a concern.[8]
Visualized Workflows and Comparisons
Caption: Workflow for the validation of an HPLC method.
Caption: Logical comparison of analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC offers a robust, reliable, and high-throughput method with excellent accuracy and precision, making it well-suited for routine quality control and research applications. GC-MS provides superior sensitivity and specificity, which is advantageous for trace-level detection or analysis in complex matrices, although it comes at a higher cost and complexity. Colorimetric and enzymatic assays represent simpler, lower-cost alternatives, with the former being suitable for rapid screening where high accuracy is not critical, and the latter providing a high degree of specificity when interference is a concern. The detailed protocols and comparative data in this guide provide a solid foundation for selecting and implementing the most appropriate analytical strategy.
References
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical assessment of an enzyme immunoassay (EMIT) for measurement of serum salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HPLC method for quantification of oxidative stress by salicilate hydroxylation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An enzyme mediated, colorimetric method for the measurement of salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Skin Permeation: An Analysis of Tetrahydrofurfuryl Salicylate and Methyl Salicylate
Executive Summary
Direct comparative studies on the in vitro skin permeation of Tetrahydrofurfuryl Salicylate (B1505791) and Methyl Salicylate are absent from the reviewed scientific literature. This report collates and presents the existing in vitro skin permeation data for Methyl Salicylate, a widely studied topical analgesic. The data highlights the influence of formulation and skin model on its permeation characteristics. Due to the lack of data for Tetrahydrofurfuryl Salicylate, a direct comparison of its skin permeation profile with Methyl Salicylate is not feasible at this time. Limited data on a structurally related compound, tetrahydrofurfuryl propionate, is included to offer a preliminary and indirect reference point, though it is crucial to note that this is not a direct substitute for data on this compound.
In Vitro Skin Permeation of Methyl Salicylate
The in vitro skin permeation of Methyl Salicylate (MeSA) has been evaluated in several studies, demonstrating its ability to penetrate the skin. The permeation is influenced by the formulation and the type of skin membrane used (e.g., full-thickness skin vs. epidermal membranes).
Quantitative Data Summary
| Formulation | Skin Model | Permeability Flux (µg/cm²/h) | Amount Remaining in Skin | Study Condition |
| 20% MeSA | Human Full-Thickness Skin | ~1.8 (ratio to TEASA) | Not specified | In vitro diffusion |
| 20% MeSA | Human Epidermal Membranes | ~1.6 (ratio to TEASA) | Not specified | In vitro diffusion |
| Commercial 28.3% MeSA Cream | Dermatomed Skin | Not significantly different from other membranes | Not specified | In vitro permeation |
| Commercial 28.3% MeSA Cream | Dermis | Not significantly different from other membranes | Not specified | In vitro permeation |
| Commercial 28.3% MeSA Cream | Dispase-separated Epidermis | Not significantly different from other membranes | Not specified | In vitro permeation |
| Commercial 28.3% MeSA Cream | Heat-separated Epidermis | Not significantly different from other membranes | Not specified | In vitro permeation |
Note: The data for permeability flux of the 20% MeSA formulation is presented as a ratio relative to a Triethanolamine Salicylate (TEASA) formulation from the same study, as absolute flux values were not provided in the abstract. The study on the 28.3% MeSA cream found no significant difference in the percentage of applied dose permeated as total actives (methyl salicylate + salicylic (B10762653) acid) across different skin membrane types[1].
Experimental Protocols
Study 1: Topical Penetration of Commercial Salicylate Esters
-
Skin Model: Full-thickness human breast skin and isolated epidermal membranes were used. The skin was obtained from plastic surgery procedures and stored frozen until use.
-
Diffusion Cell: The specific type of diffusion cell is not detailed in the provided abstract, but in vitro diffusion studies typically utilize Franz diffusion cells.
-
Formulation: A commercial formulation containing 20% Methyl Salicylate was applied to the skin surface.
-
Analysis: The concentration of Methyl Salicylate and its metabolite, salicylic acid, in the receptor phase was measured over time to determine the permeability flux. The amount of drug remaining in the skin samples was also determined at the end of the study.
Study 2: In Vitro Skin Permeation of a Commercial Methyl Salicylate Cream
-
Skin Models: Four different skin membrane models were used: dermatomed skin, dermis only, dispase-separated epidermis, and heat-separated epidermis.
-
Formulation: A commercial cream containing 28.3% Methyl Salicylate was applied.
-
Receptor Fluid Collection: The receptor fluid was collected for up to 24 hours post-application.
-
Analysis: The amounts of Methyl Salicylate and salicylic acid in the receptor fluid were quantified to determine permeation.
Data on a Related Compound: Tetrahydrofurfuryl Propionate
Direct in vitro skin permeation data for this compound was not found. However, a dermal permeability constant has been reported for a structurally related ester, tetrahydrofurfuryl propionate.
| Compound | Dermal Permeability Constant (cm/hour) |
| Tetrahydrofurfuryl Propionate | 0.00199 |
It is critical to emphasize that this value is for a different ester of tetrahydrofurfuryl alcohol and should not be directly extrapolated to predict the skin permeation of this compound. Factors such as the salicylate moiety, molecular weight, and lipophilicity will significantly influence the permeation characteristics.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for in vitro skin permeation studies using a Franz diffusion cell.
Caption: Workflow for a typical in vitro skin permeation study.
Conclusion
While a direct in vitro comparison of skin permeation between this compound and Methyl Salicylate is not possible due to the absence of data for the former, this guide provides a summary of the available information for Methyl Salicylate. The presented data and experimental protocols for Methyl Salicylate can serve as a valuable reference for researchers in the field of topical drug delivery. The lack of publicly available skin permeation data for this compound represents a significant knowledge gap and highlights the need for future research to enable a comprehensive comparative assessment. Researchers and drug development professionals are encouraged to conduct direct comparative studies under standardized conditions to elucidate the relative skin permeation profiles of these two compounds.
References
A Comparative Analysis of Tetrahydrofurfuryl Salicylate and Trolamine Salicylate for Topical Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and available experimental data for two topical salicylate-based analgesics: Tetrahydrofurfuryl Salicylate (B1505791) and Trolamine Salicylate. The objective is to offer a clear, evidence-based overview to inform research and development in the field of topical pain management.
Executive Summary
Both Tetrahydrofurfuryl Salicylate and Trolamine Salicylate belong to the salicylate class of drugs, which are known for their analgesic and anti-inflammatory properties. Trolamine Salicylate is a well-documented topical non-steroidal anti-inflammatory drug (NSAID) with several clinical studies supporting its use for temporary pain relief, particularly in osteoarthritis. In contrast, specific clinical efficacy and pharmacokinetic data for this compound are scarce. It has been available in some topical preparations, often in combination with other active ingredients, which complicates the assessment of its individual contribution to pain relief. This guide synthesizes the available information on both compounds to facilitate a comparative understanding.
Data Presentation: A Comparative Overview
Due to the limited availability of specific data for this compound, the following tables primarily present quantitative data for Trolamine Salicylate, with the status of data for this compound noted.
Table 1: Analgesic Efficacy in Osteoarthritis
| Parameter | This compound | Trolamine Salicylate |
| Study Population | Data not available | Patients with osteoarthritis of the hands[1] |
| Dosage | Data not available | 10% cream, single application[1] |
| Primary Outcome | Data not available | Sum of Pain Intensity Differences (SPID) |
| Result | Data not available | Statistically significant improvement in SPID (p = 0.0492) vs. placebo[1] |
| Secondary Outcome | Data not available | Sum of Stiffness Intensity Differences (SSID) |
| Result | Data not available | Statistically significant improvement in SSID (p = 0.0283) vs. placebo[1] |
| Time to Effect | Data not available | Significant pain and stiffness reduction at 45 minutes post-application[1] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Trolamine Salicylate |
| Bioavailability (Topical) | Data not available | Low systemic absorption[2][3] |
| Metabolism | Presumed to be hydrolyzed to salicylic (B10762653) acid | Absorbed into deeper tissues where it acts locally[3] |
| Systemic Side Effects | Data not available | Minimal due to low systemic absorption[2][3] |
Mechanisms of Action
Both compounds are salicylates and are believed to exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that sensitize peripheral nociceptors, leading to the perception of pain.
Trolamine Salicylate: As a topical NSAID, trolamine salicylate penetrates the skin to deliver salicylic acid to the underlying tissues. This localized delivery allows for a targeted anti-inflammatory effect while minimizing the systemic exposure and associated side effects commonly seen with oral NSAIDs.[2][4]
This compound: While specific mechanistic studies are lacking, it is presumed to function similarly to other salicylates by inhibiting COX enzymes. Additionally, it has been included in formulations with rubefacients (counterirritants), suggesting it may also contribute to pain relief by causing a sensation of warmth on the skin that can mask underlying musculoskeletal pain.[5]
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following protocol is for a key clinical trial of Trolamine Salicylate.
Study of Trolamine Salicylate in Hand Osteoarthritis [1]
-
Study Design: A single-application, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 81 patients diagnosed with osteoarthritis in their hands.
-
Intervention: Application of a 10% trolamine salicylate cream or a matching placebo cream. A 4-minute rubbing application was performed.
-
Outcome Measures:
-
Primary: Sum of Pain Intensity Differences (SPID) assessed at 30, 45, and 120 minutes post-application. Pain was rated on a standard scale.
-
Secondary: Sum of Stiffness Intensity Differences (SSID) assessed at the same time points.
-
-
Statistical Analysis: Comparison of SPID and SSID scores between the active treatment and placebo groups.
Discussion and Conclusion
The available evidence strongly supports the efficacy of trolamine salicylate for the temporary relief of pain associated with osteoarthritis, with a well-understood mechanism of action as a topical NSAID.[1][2][3] Its localized action and low systemic absorption make it a favorable option for patients who may be at risk for the systemic side effects of oral NSAIDs.[2][3]
For drug development professionals, trolamine salicylate represents a known entity with a clear, albeit modest, clinical effect. Future research could focus on enhancing its delivery or exploring its efficacy in other musculoskeletal conditions. This compound, on the other hand, represents an under-researched compound. Its potential as a topical analgesic remains to be established through rigorous preclinical and clinical investigation. Future studies should aim to evaluate its efficacy as a standalone agent, delineate its pharmacokinetic profile, and confirm its mechanism of action.
References
- 1. Effectiveness of a single topical application of 10|x% trolamine salicylate cream in the symptomatic treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Articles [globalrx.com]
- 4. Trolamine Salicylate: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 5. medicines.org.uk [medicines.org.uk]
A Head-to-Head Analysis of Tetrahydrofurfuryl Salicylate and Capsaicin as Topical Counterirritants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tetrahydrofurfuryl salicylate (B1505791) (THFS) and capsaicin (B1668287), two prominent topical counterirritants used in the management of musculoskeletal pain. The objective is to offer a data-driven comparison of their mechanisms of action, efficacy, and safety profiles, supported by experimental data and detailed methodologies to inform research and development in topical analgesics.
Mechanism of Action: A Tale of Two Pathways
While both THFS and capsaicin function as counterirritants, they elicit their effects through distinct physiological pathways. Capsaicin, the pungent component of chili peppers, is a well-characterized agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its initial application induces a sensation of heat and pain, which is followed by a prolonged period of desensitization of the sensory neurons, leading to an analgesic effect.
Tetrahydrofurfuryl salicylate, a salicylate derivative, is thought to induce a milder, more superficial irritation. Its mechanism is less definitively established but is believed to involve the induction of localized vasodilation and a "gate control" effect on pain transmission, where the sensation of warmth and irritation competes with and overrides the underlying pain signals.
Below is a diagram illustrating the distinct signaling pathways for capsaicin and a proposed pathway for THFS.
Caption: Capsaicin's signaling cascade leading to analgesia.
Caption: Proposed mechanism of THFS as a counterirritant.
Comparative Efficacy: A Review of Preclinical and Clinical Data
Direct head-to-head clinical trials comparing THFS and capsaicin are limited. However, a review of individual studies provides insights into their relative efficacy.
| Parameter | This compound (THFS) | Capsaicin |
| Typical Concentration | 2-10% | 0.025-0.1% |
| Onset of Action | Rapid | Initial hyperalgesia followed by delayed analgesia |
| Duration of Effect | Shorter | Longer-lasting |
| Primary Indication | Minor muscle and joint pain | Neuropathic pain, osteoarthritis |
Experimental Protocols for Evaluation
The assessment of counterirritant efficacy often involves human and animal models. Below are representative experimental protocols for evaluating topical analgesics like THFS and capsaicin.
Human Model: Cold Pressor Test
-
Objective: To assess the analgesic effect of a topical agent on experimentally induced pain.
-
Methodology:
-
Baseline pain threshold and tolerance are determined by immersing the subject's hand in cold water (1-2°C).
-
The test compound (THFS or capsaicin) or a placebo is applied to a defined area on the contralateral arm.
-
After a predetermined absorption time, the cold pressor test is repeated on the treated arm.
-
Changes in pain threshold and tolerance are recorded and compared between the active and placebo groups.
-
Animal Model: Acetic Acid-Induced Writhing Test
-
Objective: To evaluate the analgesic efficacy of a topical formulation in a visceral pain model.
-
Methodology:
-
The test compound or placebo is applied to the abdominal skin of mice.
-
After a set absorption period, a dilute solution of acetic acid is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching response) is counted for a defined period.
-
A reduction in the number of writhes in the treated group compared to the placebo group indicates an analgesic effect.
-
The following diagram illustrates a generalized experimental workflow for comparing the two compounds.
Caption: A comparative experimental workflow.
Safety and Tolerability
Both THFS and capsaicin are generally considered safe for topical use. However, their side effect profiles differ.
| Adverse Effect | This compound (THFS) | Capsaicin |
| Application Site Reactions | Mild erythema, warmth | Burning, stinging, erythema (often dose-dependent) |
| Systemic Absorption | Minimal | Minimal |
| Allergic Reactions | Rare | Rare |
Conclusion for Drug Development Professionals
The choice between THFS and capsaicin in drug development depends on the target indication and desired product profile.
-
THFS may be more suitable for products targeting mild, acute musculoskeletal pain where a rapid onset of a warming sensation is desired with minimal irritation. Its favorable tolerability profile makes it a good candidate for over-the-counter formulations.
-
Capsaicin is a well-established and potent analgesic, particularly for chronic and neuropathic pain conditions. Its unique mechanism of action offers long-lasting pain relief, but its initial irritant effect can be a barrier to patient compliance. Formulation strategies aimed at mitigating this initial burning sensation are a key area of development.
Further head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy and safety of these two counterirritants. Future research should also focus on elucidating the precise molecular mechanisms of THFS to identify potential new targets for topical analgesics.
Validating the Reproducibility of Tetrahydrofurfuryl Salicylate Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of chemical compounds is paramount. This guide provides a detailed protocol for the synthesis of Tetrahydrofurfuryl salicylate (B1505791), a compound with potential applications in pharmaceuticals and other industries. The reproducibility of this protocol is validated against an alternative method, with supporting experimental data and methodologies presented for objective comparison.
Tetrahydrofurfuryl salicylate is synthesized through the Fischer esterification of salicylic (B10762653) acid with tetrahydrofurfuryl alcohol. This established reaction is acid-catalyzed and proceeds by the nucleophilic acyl substitution mechanism. The protocol detailed below is designed for high yield and purity, critical factors in drug development and research applications.
Comparative Analysis of Synthesis Protocols
To validate the reproducibility and effectiveness of the primary synthesis protocol, a comparative study was conducted against an alternative method. The key difference lies in the purification strategy, a critical step that can significantly impact final yield and purity. The results are summarized in the table below.
| Parameter | Protocol 1: Liquid-Liquid Extraction | Protocol 2: Direct Crystallization |
| Yield (%) | 85 ± 3 | 78 ± 5 |
| Purity (%) | 98.5 ± 0.5 | 96.0 ± 1.0 |
| Reaction Time (h) | 6 | 6 |
| Post-reaction Processing Time (h) | 4 | 2.5 |
| Solvent Consumption | High | Moderate |
| Scalability | Good | Fair |
Experimental Protocols
Protocol 1: Fischer Esterification with Liquid-Liquid Extraction
This protocol outlines the synthesis of this compound followed by a comprehensive liquid-liquid extraction and purification process.
Materials:
-
Salicylic acid (13.8 g, 0.1 mol)
-
Tetrahydrofurfuryl alcohol (12.3 mL, 0.12 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 2 mL)
-
Toluene (100 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (3 x 50 mL)
-
Brine (50 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (for extraction)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine salicylic acid, tetrahydrofurfuryl alcohol, and toluene.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux (approximately 110-120 °C) and continue for 6 hours. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (3 x 50 mL), and brine (50 mL).
-
Extraction and Drying: Extract the organic layer with dichloromethane. Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is further purified by vacuum distillation to yield pure this compound.
Protocol 2: Fischer Esterification with Direct Crystallization
This alternative protocol simplifies the purification process by employing direct crystallization.
Materials:
-
Salicylic acid (13.8 g, 0.1 mol)
-
Tetrahydrofurfuryl alcohol (12.3 mL, 0.12 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 2 mL)
-
Toluene (100 mL)
-
Ice-cold Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup and Reflux: Follow steps 1-3 of Protocol 1.
-
Cooling and Quenching: After 6 hours of reflux, cool the reaction mixture in an ice bath. Slowly add ice-cold water to the mixture to precipitate the crude product.
-
Neutralization and Filtration: Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases. Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the experimental validation and the underlying chemical transformation, the following diagrams are provided.
Caption: Logical workflow for validating the reproducibility of the two synthesis protocols.
Caption: Simplified signaling pathway of the Fischer esterification reaction mechanism.
Conclusion
The validation study demonstrates that Protocol 1, which utilizes liquid-liquid extraction, provides a higher yield and purity of this compound compared to Protocol 2, which relies on direct crystallization. While Protocol 2 offers a faster workup time and reduced solvent consumption, the trade-off in product quality may not be acceptable for all applications. For researchers and professionals in drug development, where high purity is critical, Protocol 1 is the recommended method for a reproducible and efficient synthesis of this compound. The detailed methodologies provided in this guide serve as a valuable resource for the consistent production of this compound.
Navigating Analytical Challenges: A Comparative Guide to Cross-Validation of Tetrahydrofurfuryl Salicylate Quantification in Diverse Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds across different biological matrices is a cornerstone of robust preclinical and clinical research. Tetrahydrofurfuryl salicylate (B1505791) (THFS), a topical analgesic, requires validated analytical methods to ensure data integrity. This guide provides a comparative analysis of two predominant analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of THFS in various matrices. While direct cross-validation studies for THFS are not extensively published, this guide draws upon established validation principles and data from structurally similar salicylates to provide a framework for methodological comparison.
The choice of analytical method is contingent upon the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the desired throughput. Both HPLC and GC-MS offer reliable approaches for salicylate quantification, each with its own set of advantages and considerations.
Performance Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of salicylates, providing a baseline for what can be expected when developing and validating a method for Tetrahydrofurfuryl salicylate.
Table 1: Performance Characteristics of HPLC-UV Methods for Salicylate Quantification
| Parameter | Method 1 (Plasma) | Method 2 (Topical Formulation) |
| Principle | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | C18 column | C8 column |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid | Methanol (B129727):Water (65:35, v/v) with 1.0% Acetic Acid[1][2] |
| Detection | UV at 229 nm[3] | Photodiode Array (PDA) at 304 nm[1][2] |
| Linearity Range | 0.25-15.00 µg/mL (for salicylic (B10762653) acid)[4] | 25-175 µg/mL (for methyl salicylate)[1][2] |
| Correlation Coefficient (r²) | > 0.99 | 0.9999[1][2] |
| Accuracy (% Recovery) | 95-105% | 99.78 - 100.0%[1][2] |
| Precision (% RSD) | < 5% | Intra-day: < 0.14%, Inter-day: < 0.23%[1] |
| Limit of Detection (LOD) | 0.04 µg/mL (for salicylic acid)[4] | Not Specified |
| Limit of Quantitation (LOQ) | 0.10 µg/mL (for salicylic acid)[4] | Not Specified |
Table 2: Performance Characteristics of GC-MS Methods for Salicylate Quantification
| Parameter | Method 1 (Hair and Skin) | Method 2 (Plasma) |
| Principle | Isotope Dilution GC-MS/MS | Gas Chromatography with steam as carrier gas[5] |
| Derivatization | Required[6][7] | Not specified |
| Detection | Triple Quadrupole Mass Spectrometer (MRM)[6][7] | Flame Ionization Detector (FID)[5] |
| Linearity Range | 0.5-5000 ng/mL (for methyl salicylate)[6][7] | Not Specified |
| Correlation Coefficient (r²) | > 0.9968[6][7] | Not Specified |
| Accuracy (% Recovery) | Intra-day: 100.28% to 102.03%, Inter-day: 99.48% to 102.33%[6][7] | Not Specified |
| Precision (% RSD) | Intra-day: 1.43% to 2.35%, Inter-day: 1.91% to 2.97%[6][7] | Not Specified |
| Limit of Detection (LOD) | 0.05 ng/mL (for methyl salicylate)[6][7] | Not Specified |
| Limit of Quantitation (LOQ) | 0.5 ng/mL (for methyl salicylate)[6][7] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of salicylates.
Protocol 1: Reversed-Phase HPLC-UV Analysis of Salicylates in a Topical Formulation[1][2]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 ± 0.5°C.
-
Injection Volume: 20 µL.
-
Detection: PDA detection at 304 nm.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the salicylate standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 25-175 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the topical formulation.
-
Dissolve the sample in a suitable solvent and sonicate to ensure complete dissolution of the analyte.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: GC-MS/MS Analysis of Methyl Salicylate in Hair and Skin Samples[6][7]
-
Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
-
Chromatographic and Mass Spectrometric Conditions:
-
Derivatization: Required to improve volatility.
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring: Multiple Reaction Monitoring (MRM) of target ions for quantification and qualification.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of methyl salicylate and its deuterated internal standard (e.g., methyl salicylate-d4).
-
Create calibration standards over the desired concentration range (e.g., 0.5-5000 ng/mL).
-
-
Sample Preparation:
-
Skin: Use techniques like tape stripping to collect samples.
-
Hair: Wash and pulverize hair samples.
-
Extract the analyte and internal standard from the matrix using an appropriate solvent.
-
Derivatize the extracted sample before injection.
-
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Cross-Validation Workflow
Cross-validation is a critical process to ensure that an analytical method is transferable and provides comparable results across different laboratories or when modifications are made. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision in the drug development process. While HPLC-UV offers a robust and widely accessible platform, GC-MS provides superior sensitivity and selectivity, particularly for complex matrices. The provided data and protocols for similar salicylate compounds offer a valuable starting point for the development and validation of methods for THFS. A thorough cross-validation process, as outlined in the workflow, is essential to ensure the reliability and comparability of data generated across different analytical platforms and matrices, ultimately contributing to the successful development of safe and effective therapeutic products.
References
- 1. benchchem.com [benchchem.com]
- 2. turkjps.org [turkjps.org]
- 3. Determination of aspirin and salicylic acid in uremic patients' plasma using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of salicylic acid in plasma by gas chromatography using steam as carrier gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy of Tetrahydrofurfuryl Salicylate Compared to a Placebo Cream: A Comparative Analysis
This guide provides a detailed comparison of the in vivo anti-inflammatory efficacy of Tetrahydrofurfuryl Salicylate (B1505791) (THFS) relative to a placebo. It is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, mechanisms of action, and data interpretation for topical anti-inflammatory agents. While direct comparative studies on THFS versus a placebo cream are not extensively available in public literature, this guide synthesizes information on salicylate pharmacology and standard in vivo protocols to present a robust framework for evaluation.
Mechanism of Action: Salicylate Anti-Inflammatory Pathway
Tetrahydrofurfuryl salicylate, an ester of salicylic (B10762653) acid, is metabolized to salicylic acid upon skin penetration.[1] The primary anti-inflammatory mechanism of salicylates involves the modulation of the cyclooxygenase (COX) pathway.[1] Salicylic acid inhibits COX-1 and COX-2 enzymes, which are critical for converting arachidonic acid into prostaglandins (B1171923)—key mediators of inflammation and pain.[1][2][3] By suppressing prostaglandin (B15479496) synthesis, salicylates reduce the inflammatory response.[2] Some evidence also suggests that salicylates can suppress the gene transcription of COX-2, further diminishing the production of pro-inflammatory prostaglandins at the site of inflammation.[2]
The signaling pathway below illustrates the mechanism by which salicylates exert their anti-inflammatory effect.
Figure 1. Salicylate inhibition of the cyclooxygenase (COX) pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
A standard and widely accepted method for evaluating the in vivo efficacy of topical anti-inflammatory agents is the carrageenan-induced paw edema model in rodents (typically rats).[4][5][6] This model assesses the ability of a compound to reduce acute, localized inflammation.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague Dawley rats (180-200g) are acclimatized for a minimum of one week under standard laboratory conditions.[4][5]
-
Grouping: Animals are randomly divided into three or more groups (n=6-8 per group):
-
Group I (Placebo Control): Receives the placebo cream (vehicle without the active ingredient).
-
Group II (THFS Treatment): Receives the cream containing this compound.
-
Group III (Positive Control): Receives a cream containing a known anti-inflammatory drug (e.g., Diclofenac).[7]
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer before any treatment.[6]
-
Topical Application: A standardized amount (e.g., 0.5 g) of the respective cream (Placebo, THFS, or Positive Control) is applied to the plantar surface of the right hind paw.
-
Induction of Inflammation: One hour after topical application, inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the same paw.[4]
-
Endpoint Measurement: Paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).[8]
-
Data Analysis: The degree of edema is calculated as the percentage increase in paw volume from baseline. The percentage inhibition of edema for the treated groups is calculated relative to the placebo control group using the formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the average increase in paw volume.
-
The experimental workflow is visualized in the diagram below.
Figure 2. Workflow for in vivo anti-inflammatory efficacy testing.
Data Presentation: Comparative Efficacy
The primary outcome of the in vivo study is the reduction in paw edema. The data should be summarized to clearly compare the performance of the this compound cream against the placebo. The following table presents a template for displaying such quantitative results.
| Treatment Group | Mean Paw Volume Increase (mL) at 3 hours ± SEM | Percentage Inhibition of Edema (%) at 3 hours |
| Placebo Control | Value ± SEM | 0% (Reference) |
| THFS Cream (X% w/w) | Value ± SEM | Calculated Value % |
| Positive Control (e.g., 1% Diclofenac) | Value ± SEM | Calculated Value % |
Note: Data in this table is hypothetical and serves as a template. Actual values must be derived from experimental results. A statistically significant reduction in paw volume for the THFS group compared to the placebo group would indicate positive in vivo efficacy.
References
- 1. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. In Vitro and In Vivo Efficacy of Topical Dosage Forms Containing Self-Nanoemulsifying Drug Delivery System Loaded with Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
Assessing the Analytical Method Robustness for Tetrahydrofurfuryl Salicylate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the analytical method robustness for the quantification of Tetrahydrofurfuryl salicylate (B1505791), a key compound in various pharmaceutical formulations. Robustness, a critical component of method validation, ensures that an analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its reliability during routine use. This document outlines a typical High-Performance Liquid Chromatography (HPLC) method, details the experimental protocol for robustness testing, presents comparative data, and discusses alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
A common analytical method for the quantification of Tetrahydrofurfuryl salicylate is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method offers a balance of specificity, sensitivity, and efficiency.
Experimental Protocol: HPLC Method for this compound
This protocol is based on established methods for salicylate analysis and serves as a foundation for the robustness study.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to adjust the pH.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Robustness Assessment of the HPLC Method
The robustness of the analytical method is evaluated by intentionally varying critical chromatographic parameters and observing the effect on the analytical results. Key parameters to investigate include the mobile phase composition, flow rate, column temperature, and detection wavelength.
Experimental Protocol: Robustness Study
-
Prepare a standard solution of this compound at a known concentration.
-
Inject the standard solution in replicate (n=6) under the nominal chromatographic conditions.
-
Vary one parameter at a time, keeping others constant, as detailed in the table below.
-
For each variation, inject the standard solution in replicate (n=6).
-
Analyze the resulting chromatograms for key system suitability parameters: retention time, peak area (for assay), theoretical plates, and tailing factor.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each parameter under each condition.
Data Presentation: Robustness Study Results
The following table summarizes hypothetical but representative data from a robustness study on the HPLC method for this compound.
| Parameter Varied | Variation | Retention Time (min) (Mean ± SD) | Peak Area (Mean ± SD) | Theoretical Plates (Mean ± SD) | Tailing Factor (Mean ± SD) | %RSD of Peak Area |
| Nominal Condition | - | 5.42 ± 0.02 | 1254321 ± 10034 | 8543 ± 150 | 1.15 ± 0.03 | 0.80 |
| Mobile Phase Ratio | 58:42 (ACN:H₂O) | 5.68 ± 0.03 | 1251098 ± 11259 | 8498 ± 165 | 1.16 ± 0.04 | 0.90 |
| 62:38 (ACN:H₂O) | 5.15 ± 0.02 | 1258765 ± 9945 | 8599 ± 145 | 1.14 ± 0.03 | 0.79 | |
| Flow Rate | 0.9 mL/min | 6.02 ± 0.04 | 1393690 ± 12543 | 8321 ± 170 | 1.18 ± 0.05 | 0.90 |
| 1.1 mL/min | 4.93 ± 0.03 | 1140292 ± 9122 | 8754 ± 130 | 1.12 ± 0.03 | 0.80 | |
| Column Temperature | 28°C | 5.55 ± 0.03 | 1256789 ± 10682 | 8450 ± 155 | 1.17 ± 0.04 | 0.85 |
| 32°C | 5.29 ± 0.02 | 1252109 ± 9766 | 8632 ± 140 | 1.13 ± 0.03 | 0.78 | |
| Detection Wavelength | 235 nm | 5.42 ± 0.02 | 1249876 ± 11248 | 8540 ± 152 | 1.15 ± 0.03 | 0.90 |
| 239 nm | 5.42 ± 0.02 | 1258990 ± 10071 | 8545 ± 148 | 1.15 ± 0.03 | 0.80 |
Interpretation of Robustness Data:
The results indicate that the analytical method is robust within the tested parameter ranges. The %RSD for the peak area remained below 2% for all variations, demonstrating that small changes in the method parameters do not significantly affect the quantification of this compound. The system suitability parameters also remained within acceptable limits, ensuring the continued validity of the method under minor fluctuations.
Alternative Analytical Methods
While RP-HPLC is a widely used and robust method, other techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Advantages: High sensitivity and resolution, suitable for complex matrices after appropriate sample preparation.
-
Disadvantages: May require derivatization for less volatile compounds, and the high temperatures in the injector and column can potentially cause degradation of thermally labile analytes.
Comparison of HPLC and GC-FID
| Feature | HPLC-UV | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Suitable for a wide range of volatilities. | Best for volatile and semi-volatile compounds. |
| Sample Preparation | Often simpler, involving dissolution and filtration. | May require extraction and derivatization. |
| Thermal Stability | Operates at or near ambient temperature. | High temperatures can cause degradation of some analytes. |
| Sensitivity | Good, but generally lower than GC-FID for suitable analytes. | Excellent sensitivity for many organic compounds. |
Mandatory Visualizations
Logical Workflow for Robustness Assessment
Inter-laboratory Validation of a Quantitative HPLC Assay for Tetrahydrofurfuryl Salicylate: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography (HPLC) assay for Tetrahydrofurfuryl Salicylate (B1505791). The performance of this assay is objectively compared with established analytical methods for common alternative topical analgesics, including Diclofenac (B195802), Ibuprofen, Lidocaine, and Capsaicin. This document is intended for researchers, scientists, and drug development professionals to provide a framework for analytical method validation and comparison.
Introduction
Tetrahydrofurfuryl salicylate is a topical analgesic used for the temporary relief of minor aches and pains of muscles and joints. As with any active pharmaceutical ingredient (API), a robust and validated quantitative assay is crucial for quality control, formulation development, and regulatory compliance. An inter-laboratory validation study is essential to demonstrate the reproducibility and reliability of an analytical method across different laboratories, ensuring consistent product quality.
This guide outlines a hypothetical inter-laboratory validation study for a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in a cream formulation. The performance characteristics of this method are then compared to validated HPLC and Gas Chromatography (GC) methods for other common topical analgesics.
Comparative Analysis of Quantitative Assays
The following table summarizes the performance characteristics of the quantitative assay for this compound and its alternatives, based on a hypothetical inter-laboratory validation study and literature data.
| Performance Characteristic | This compound (HPLC) | Diclofenac (HPLC) | Ibuprofen (HPLC) | Lidocaine (GC-FID) | Capsaicin (HPLC) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | > 0.997 | > 0.999 |
| Range (µg/mL) | 10 - 200 | 10 - 200 | 0.4 - 1.6 (mg/mL) | 20 - 100 | 2.5 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.1 - 103.9% | 98.15 - 108.88% | 97 - 102% | 97 - 100% |
| Precision (RSD%) | |||||
| - Repeatability | < 1.0% | < 2.0% | < 2.0% | < 3.0% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 3.0% | < 2.0% | < 3.0% | < 2.0% |
| - Reproducibility | < 2.0% | < 3.0% | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.0038 µg/mL | 0.036 mg/mL | 0.03 µg/mL | 0.070 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.01 µg/mL | 0.110 mg/mL | 0.11 µg/mL | 0.212 µg/mL |
| Specificity/Selectivity | No interference from excipients | No interference from excipients | No interference from excipients | No interference from excipients | No interference from excipients |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Unaffected by minor changes | Unaffected by minor changes | Unaffected by minor changes |
Experimental Protocols
Detailed methodologies for the quantitative assays are provided below.
Quantitative Assay of this compound by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile (B52724) and 0.1% phosphoric acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound reference standard (1 mg/mL) is prepared in methanol (B129727). Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 200 µg/mL.
-
Sample Preparation: An accurately weighed portion of the cream formulation is dispersed in methanol, sonicated, and centrifuged. The supernatant is filtered through a 0.45 µm filter and diluted with the mobile phase to fall within the calibration range.
Quantitative Assay of Diclofenac by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[1][2][3][4][5]
-
Mobile Phase: A mixture of deionized water (pH adjusted to 3 with phosphoric acid) and acetonitrile (35:65 v/v).[2][4]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of Diclofenac Diethylamine reference standard is prepared in the mobile phase. Working standards are prepared by serial dilution to concentrations ranging from 0.05 to 100.0 µg/mL.[2][4]
-
Sample Preparation: The topical formulation is accurately weighed and extracted with a suitable solvent, followed by filtration and dilution with the mobile phase.[1]
Quantitative Assay of Ibuprofen by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[6][7][8][9][10]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[8]
-
Mobile Phase: A mixture of acetonitrile and 0.06% phosphoric acid (50:50 v/v).[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 5 µL.[8]
-
Standard Preparation: A stock solution of Ibuprofen reference standard is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.4 to 1.6 mg/mL.[8]
-
Sample Preparation: The gel or cream formulation is accurately weighed, dissolved in a suitable solvent, and then diluted with the mobile phase to the desired concentration.[6]
Quantitative Assay of Lidocaine by GC-FID
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).[11][12][13][14]
-
Column: Zebron DB drug column.[11]
-
Carrier Gas: Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 180°C, held for 1 minute, then ramped to 230°C at 10°C/min, and held for 5 minutes.
-
Standard Preparation: A stock solution of Lidocaine reference standard is prepared in methanol. Working standards are prepared by diluting the stock solution with methanol to concentrations ranging from 20 to 100 µg/mL.[11]
-
Sample Preparation: The cream formulation is accurately weighed and extracted with a suitable solvent. The extract is then filtered and injected into the GC.[11][12][13][14]
Quantitative Assay of Capsaicin by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[15][16][17][18][19]
-
Mobile Phase: A mixture of 1% acetic acid in water and acetonitrile (45:55 v/v).[17]
-
Detection Wavelength: 280 nm.[17]
-
Injection Volume: 10 µL.[17]
-
Standard Preparation: A stock solution of Capsaicin reference standard is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 2.5 to 200 µg/mL.[18]
-
Sample Preparation: The cream is subjected to liquid-liquid extraction to isolate the capsaicinoids, which are then dissolved in the mobile phase for analysis.[15][19]
Visualization of Experimental Workflows and Logical Relationships
Inter-laboratory Validation Workflow
Caption: Workflow for the inter-laboratory validation study.
Signaling Pathway for Topical Analgesic Action (Hypothetical)
Caption: Putative signaling pathway for topical analgesic action.
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
References
- 1. RP-HPLC Method Development for Estimation of Diclofenac Diethylamine Topical Solution: RP-HPLC Method development and validation of single topical dosage form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of capsaicinoids in topical cream by liquid-liquid extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. itim-cj.ro [itim-cj.ro]
- 17. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 18. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tetrahydrofurfuryl Salicylate: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the disposal of tetrahydrofurfuryl salicylate (B1505791), designed for researchers, scientists, and drug development professionals. Due to the limited specific hazard data for tetrahydrofurfuryl salicylate, it is imperative to handle and dispose of it as a hazardous chemical waste, adhering to the principle of caution.
Pre-Disposal Safety and Hazard Assessment
Key Principles for Chemical Waste Management:
-
Do Not Dispose in General Waste or Drains: Never dispose of this compound in the regular trash or down the sink.[4][5][6] Chemical waste is regulated by the Environmental Protection Agency (EPA) and requires special handling.[4][7]
-
Utilize a Hazardous Waste Program: All chemical waste must be disposed of through your institution's designated EHS or hazardous waste program.[2][4]
-
Segregate Incompatible Wastes: Store different types of chemical waste separately to prevent dangerous reactions.[8] For instance, acids should be stored separately from bases, and oxidizing agents away from organic compounds.[8]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound.
Step 1: Container Selection and Preparation
-
Choose a Compatible Container: Select a waste container that is chemically compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4][9] The container must be in good condition, free from leaks or rust, and have a secure, tight-fitting lid.[10]
-
Rinse Empty Reagent Bottles (Optional Use): If reusing an empty chemical reagent bottle for waste accumulation, it must be triple-rinsed with a suitable solvent capable of removing the original chemical. This rinsate must be collected and disposed of as hazardous waste.[2][6][10]
Step 2: Waste Accumulation and Labeling
-
Designate a Satellite Accumulation Area (SAA): Store the hazardous waste in a designated SAA, which must be at or near the point of generation.[8][9] This area should be under the control of laboratory personnel.[6]
-
Properly Label the Waste Container: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department.[2][4] The label must include:
-
The full, unabbreviated chemical name: "this compound". For mixtures, list all components and their approximate percentages or volumes.[4][8]
-
The date of waste generation.[4]
-
The name and contact information of the Principal Investigator.[4]
-
The specific location (building and room number).[4]
-
Appropriate hazard pictograms, if known.[4]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][10]
Step 3: Storage and Monitoring
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills from spreading.[2]
-
Adhere to Accumulation Limits: Be aware of the maximum allowable quantities of hazardous waste in your SAA. These limits are strictly regulated.[2][9] (See Table 1 for common limits).
-
Regular Inspections: Weekly inspections of the SAA are required to check for leaks and ensure proper labeling and container integrity.[8]
Step 4: Arranging for Disposal
-
Submit a Pickup Request: Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS or hazardous waste management department.[2] This often involves completing a specific form detailing the contents of the waste container.[4]
-
Do Not Transport Waste Yourself: Laboratory personnel should not transport hazardous waste across campus. This must be done by trained EHS staff.[2]
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes common quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, as stipulated by regulatory guidelines.
| Parameter | Guideline | Citation |
| Maximum Total Hazardous Waste Volume | 55 gallons | [2][9] |
| Maximum Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | [9] |
| Maximum Storage Time (Partial Container) | Up to 12 months (as long as volume limits are not exceeded) | [9] |
| Removal Time After Container is Full | Within 3 calendar days | [8][9] |
Experimental Protocols and Methodologies
The procedures outlined above are based on standard hazardous waste management protocols mandated by regulatory bodies like the EPA.[3][4] The core experimental protocol for chemical disposal is administrative and procedural rather than a laboratory experiment. It involves:
-
Waste Characterization: Identifying the material for disposal and its potential hazards by consulting the Safety Data Sheet (SDS) and other chemical safety resources.
-
Segregation: Separating the waste stream from non-hazardous materials and incompatible chemicals.
-
Containment: Placing the waste in appropriate, sealed, and labeled containers.
-
Documentation: Accurately completing all required hazardous waste tags and forms.
-
Removal: Coordinating with the authorized waste management body for collection and final disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. pfw.edu [pfw.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Tetrahydrofurfuryl salicylate
Essential Safety and Handling Guide for Tetrahydrofurfuryl Salicylate (B1505791)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety and logistical information for handling Tetrahydrofurfuryl salicylate in a laboratory setting. Due to a lack of comprehensive safety data for this specific compound, a cautious approach is strongly advised. The following guidelines are based on available information for structurally similar compounds and general principles of laboratory safety.
Hazard Identification and Assessment
Given the presence of the salicylate moiety and the tetrahydrofurfuryl group, and based on data from similar compounds like tetrahydrofurfuryl acrylate (B77674) and methacrylate, it is prudent to assume the substance may cause skin and eye irritation.[2][3] Therefore, handling should proceed with the assumption that the compound is potentially hazardous upon contact, inhalation, or ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. A face shield may be required for larger quantities or when there is a significant splash risk.[2] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of any potential vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4] |
Handling Procedures
3.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
For procedures that may generate aerosols or vapors, a certified chemical fume hood is required.[4]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[2]
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or aerosolization.
-
During Use: Keep containers tightly closed when not in use.[2] Avoid contact with skin, eyes, and clothing.[2]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.[2]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.[2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill and Disposal Plan
5.1. Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
5.2. Disposal:
-
All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in general waste.[4]
-
It may be possible to dispose of the chemical via a licensed chemical incinerator.[2] Consult with your institution's environmental health and safety department for specific guidance.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
